5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
Beschreibung
The exact mass of the compound 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLSYZHEFMEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934014 | |
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-26-8 | |
| Record name | BBR 2828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure and properties of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
An In-Depth Technical Guide to 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione: Structure, Properties, and Biological Evaluation
Introduction: The Azaanthracene-9,10-dione Scaffold in Drug Discovery
The 9,10-anthracenedione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant anticancer agents.[1] The planar tricyclic system is a key structural motif for intercalation into DNA, a primary mechanism of action for many of these compounds.[2] A notable example is Mitoxantrone, an anthracenedione derivative widely used in the treatment of various cancers.[3]
The introduction of a nitrogen atom into the anthracene core, creating an azaanthracene-9,10-dione, modulates the electronic properties, solubility, and biological activity of the resulting molecule.[4] This guide focuses on a specific, novel derivative, 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione . While direct experimental data for this exact compound is not yet prevalent in published literature, its structural similarity to well-characterized analogues allows for a robust, predictive analysis of its chemical, physical, and biological properties. This document will serve as a technical resource for researchers, providing a theoretical framework and practical experimental protocols for its synthesis, characterization, and evaluation as a potential therapeutic agent.
Predicted Chemical Structure and Physicochemical Properties
The chemical structure of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione combines the azaanthracenedione core with two basic side chains at the C5 and C8 positions. These side chains are anticipated to be protonated at physiological pH, enhancing water solubility and facilitating electrostatic interactions with the negatively charged phosphate backbone of DNA.[2]
Caption: Proposed workflow for synthesis and characterization.
Experimental Protocol: HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of anthracenedione derivatives. [5]
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Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~660 nm, based on Mitoxantrone). [6]6. Procedure : Dissolve the crude product in a minimal amount of the initial mobile phase composition. Inject the sample onto the column and collect fractions corresponding to the major peak. Combine fractions and remove the solvent under reduced pressure.
Experimental Protocol: NMR and Mass Spectrometry Characterization
-
¹H NMR Spectroscopy :
-
Solvent : DMSO-d₆ or D₂O with a drop of DCl (to protonate amines and improve solubility).
-
Expected Signals : Aromatic protons on the azaanthracenedione core, methylene protons of the ethylamino side chains, and exchangeable amine protons. The exact chemical shifts will depend on the solvent and protonation state.
-
-
Mass Spectrometry :
-
Technique : Electrospray Ionization (ESI) in positive ion mode is ideal for this class of compounds due to the basic nature of the side chains.
-
Expected Ion : [M+H]⁺ at m/z 393.21. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Spectroscopic Properties
The extended π-conjugated system of the azaanthracenedione core is expected to result in strong absorption in the visible region of the electromagnetic spectrum.
| Spectroscopic Property | Predicted Characteristics | Rationale |
| UV-Vis Absorption | Major absorbance peaks in the visible range (~600-670 nm) and UV range (~240-280 nm). | The chromophore is structurally similar to Mitoxantrone, which has characteristic absorbance maxima at ~610 nm and ~660 nm. [6] |
| Fluorescence | Likely to be fluorescent, with emission in the red to near-infrared region. | Anthracene derivatives are known fluorophores. The specific emission wavelength will be influenced by the aza-substitution and the amino side chains. [7] |
Biological Activity and Mechanism of Action
By analogy with Mitoxantrone and other amino-substituted anthracenediones, the primary mechanism of anticancer activity for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is predicted to be the inhibition of DNA topoisomerase II. [2][8] This proposed mechanism involves two key steps:
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DNA Intercalation : The planar azaanthracenedione ring system inserts itself between DNA base pairs. This interaction is stabilized by the electrostatic attraction between the protonated amino side chains and the DNA phosphate backbone. [2]2. Topoisomerase II Poisoning : The intercalated molecule stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA. [9]By preventing the re-ligation of this break, the compound effectively "poisons" the enzyme, leading to an accumulation of DNA double-strand breaks and subsequent cell death via apoptosis. [3]
Caption: Proposed mechanism of action for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione.
Experimental Protocols for Biological Evaluation
DNA Binding Assays
This method assesses the binding of the compound to DNA by monitoring changes in its absorption spectrum upon titration with DNA.
-
Materials : 1 cm path length quartz cuvettes, UV-Vis spectrophotometer, concentrated calf thymus DNA (ctDNA) solution, buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Procedure : a. Prepare a solution of the compound at a fixed concentration (e.g., 20 µM) in the buffer. b. Record the initial absorption spectrum (typically 400-800 nm). c. Add small aliquots of the concentrated ctDNA solution to the cuvette. d. After each addition, mix gently and allow to equilibrate for 5 minutes before recording the spectrum. e. Continue until no further significant spectral changes are observed.
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Data Analysis : Intercalation is typically indicated by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorbance maximum.
This assay measures the quenching of a fluorescent DNA probe (like ethidium bromide) upon competitive displacement by the test compound.
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Materials : Fluorometer, ethidium bromide (EtBr), ctDNA, buffer.
-
Procedure : a. Prepare a solution of ctDNA and EtBr in the buffer and allow it to incubate to form a stable fluorescent complex. b. Record the initial fluorescence emission spectrum (excitation at ~520 nm, emission scan ~550-700 nm). c. Add increasing concentrations of the test compound to the ctDNA-EtBr solution. d. After each addition, mix and incubate for 5 minutes before recording the emission spectrum.
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Data Analysis : A decrease in the fluorescence intensity of the ctDNA-EtBr complex indicates that the test compound is displacing EtBr from the DNA, signifying a competitive binding interaction.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. [10]
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Materials : Human Topoisomerase II enzyme, kDNA substrate, 10x Topoisomerase II Assay Buffer, ATP, Stop Solution/Loading Dye (containing SDS and a tracking dye), agarose, TAE or TBE buffer, ethidium bromide, gel electrophoresis system. [11]2. Procedure : a. On ice, prepare reaction tubes containing assay buffer, ATP, and kDNA. b. Add varying concentrations of the test compound (dissolved in DMSO) or a vehicle control. Include a positive control inhibitor like etoposide. c. Initiate the reaction by adding Topoisomerase II enzyme. d. Incubate at 37°C for 30 minutes. e. Terminate the reaction by adding Stop Solution/Loading Dye. f. Load the samples onto a 1% agarose gel containing ethidium bromide. g. Perform electrophoresis until the dye front has migrated sufficiently.
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Data Analysis :
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No Enzyme Control : A single band of catenated kDNA at the top of the gel.
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Enzyme Control (No Inhibitor) : Decatenated DNA minicircles will migrate into the gel.
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Inhibitor-Treated Samples : Inhibition of the enzyme will result in a dose-dependent decrease in the decatenated DNA bands and a corresponding increase in the catenated kDNA band.
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Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [12][13]
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Materials : Cancer cell line (e.g., MCF-7, HeLa), complete cell culture medium, 96-well plates, test compound, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO). [13]2. Procedure : a. Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione represents a promising, yet unexplored, scaffold for the development of novel anticancer agents. Based on the extensive research on structurally related anthracenedione and azaanthracenedione compounds, it is predicted to possess potent biological activity, likely through DNA intercalation and inhibition of topoisomerase II. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, purify, and characterize this molecule. Furthermore, the established biological assays offer a clear path for evaluating its potential as a therapeutic candidate. Future research should focus on the successful synthesis of this compound and the subsequent validation of its predicted properties and mechanism of action.
References
-
Amido analogs of mitoxantrone: physico-chemical properties, molecular modeling, cellular effects and antineoplastic potential. PubMed. Available at: [Link]
-
Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PMC. Available at: [Link]
-
Topoisomerase Assays. PMC. Available at: [Link]
-
Anthracenedione and acridine analogues as DNA–TOPO inhibitors. ResearchGate. Available at: [Link]
-
Topoisomerase Assays. ResearchGate. Available at: [Link]
-
Synthesis and antitumor activities of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and related systems. PubMed. Available at: [Link]
-
Experimental antitumor activity of aminoanthraquinones. PubMed. Available at: [Link]
-
Synthesis of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones as potential antileukemic agents. PubMed. Available at: [Link]
-
Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones. PubMed. Available at: [Link]
-
Interaction Model for Anthracycline Activity against DNA Topoisomerase II. ResearchGate. Available at: [Link]
-
Mitoxantrone-Surfactant Interactions: A Physicochemical Overview. ResearchGate. Available at: [Link]
-
Anthracenedione antineoplastic agent effects on drug metabolism in vitro and in vivo: relationship between structure and mechanism of inhibition. PubMed. Available at: [Link]
-
Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Preprints.org. Available at: [Link]
-
The DNA-topoisomerase Inhibitors in Cancer Therapy. IntechOpen. Available at: [Link]
-
Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi. PMC. Available at: [Link]
-
Anthracyclines and Anthracenediones as a Antitumor Agents. SlideShare. Available at: [Link]
-
Topoisomerase II Inhibitors: Anthracyclines. Oncohema Key. Available at: [Link]
-
Mitoxantrone-Surfactant Interactions: A Physicochemical Overview. MDPI. Available at: [Link]
-
Mitoxantrone-Surfactant Interactions: A Physicochemical Overview. PubMed. Available at: [Link]
-
New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. ResearchGate. Available at: [Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. Available at: [Link]
-
Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. Avens Publishing Group. Available at: [Link]
-
Combination of fluorescence enhancement/quenching effects in ligand/DNA binding. ResearchGate. Available at: [Link]
-
Novel anthraquinone compounds as anticancer agents and their potential mechanism. Semantics Scholar. Available at: [Link]
-
UV absorbance titration to determine binding stoichiometry. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis and antitumor evaluation of bis aza-anthracene-9,10-diones and bis aza-anthrapyrazole-6-ones. PubMed. Available at: [Link]
-
UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. Available at: [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Available at: [Link]
-
Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. PMC. Available at: [Link]
-
A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. Springer. Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Available at: [Link]
-
Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. PMC. Available at: [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]
-
UPLC-MS/MS Analysis of Hydroxyanthracene Derivatives in Botanical Food Products and Supplements: Surveillance of the Italian Market. PMC. Available at: [Link]
-
1H NMR spectra of Anthracene, CBD and a CBD sample spiked with... ResearchGate. Available at: [Link]
-
Synthesis, HPLC purification, NMR characterization and AMBER mole. ChemRxiv. Available at: [Link]
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. ChemRxiv. Available at: [Link]
Sources
- 1. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 2. mdpi.com [mdpi.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Synthesis and antitumor evaluation of bis aza-anthracene-9,10-diones and bis aza-anthrapyrazole-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Cytotoxicity and Mechanistic Profiling of BBR 2828: An Aza-Anthracenedione Derivative
Executive Summary & Structural Rationale
Anthracyclines (e.g., doxorubicin) and anthracenediones (e.g., mitoxantrone) remain cornerstones of antineoplastic chemotherapy. However, their clinical utility is severely bottlenecked by cumulative, dose-dependent cardiotoxicity[1]. This adverse profile is fundamentally driven by their structural moieties—specifically the dihydroquinone ring and aliphatic ketones—which chelate free iron, triggering the generation of reactive oxygen species (ROS) that induce severe myocardial damage[2].
BBR 2828 belongs to a rationally designed class of synthetic anticancer agents known as aza-anthracenediones . By replacing the dihydroquinone core with a nitrogen-containing heterocycle (forming a benzo[g]isoquinoline-5,10-dione backbone) and eliminating the 5,8-dihydroxy substitution pattern, aza-anthracenediones like BBR 2828 and its clinical successor BBR 2778 (pixantrone) effectively abolish iron-binding capabilities[2][3]. This structural evolution mitigates ROS production, conferring a profoundly cardioprotective profile while maintaining potent in vitro and in vivo cytotoxicity against experimental tumor cells[3].
Mechanism of Action: The Topoisomerase II Paradigm
The primary cytotoxic engine of BBR 2828 relies on the disruption of DNA topology. Like its predecessors, BBR 2828 acts as a Topoisomerase II (Topo II) poison [4].
Causality of Action: During normal cellular replication, Topo II generates transient double-strand breaks to relieve torsional strain, passing an intact DNA helix through the break before religating it. BBR 2828 intercalates into the DNA and binds to the Topo II enzyme, stabilizing the transient Topo II-DNA cleavage complex[4]. This stabilization prevents the religation step. When the replication fork collides with this stabilized complex, the transient breaks are converted into permanent, lethal double-strand breaks, ultimately triggering apoptotic cascades[4].
Dual-pathway mechanism of BBR 2828 showing Topo II poisoning and cardioprotective structural traits.
The Cytotoxicity Paradox: DNA Damage vs. Cell Death
A critical nuance in the in vitro profiling of BBR 2828 is that the absolute quantification of DNA breaks does not perfectly correlate with its cytotoxic potency.
In a landmark comparative study, Hazlehurst et al. investigated the DNA reactivity of three aza-anthracenediones: BBR 2828, BBR 2778, and BBR 2378. While all three compounds successfully induced DNA strand breaks (verified via alkaline/neutral elution and KCl-SDS precipitation), the raw number of these breaks and the persistence of the protein-DNA complexes were remarkably similar across the analogs. Yet, their IC50 values varied dramatically.
Expert Insight: This divergence suggests a vital mechanistic paradigm. Cytotoxicity in aza-anthracenediones is dictated by the qualitative nature of the DNA breaks rather than the sheer volume of damage[5]. The specific protein subunits trapped in the cleavage complex, the precise genomic loci of the lesions, and the subsequent cellular ability to recognize and repair these specific ternary complexes are the true determinants of BBR 2828's in vitro efficacy.
Self-Validating Experimental Protocols
To accurately profile the cytotoxicity and mechanistic action of BBR 2828, researchers must employ orthogonal assays. Below are the field-proven methodologies for validating Topo II poisoning and cellular viability.
KCl-SDS Precipitation Assay (Protein-Concealed DNA Breaks)
Causality: Why use KCl-SDS over standard alkaline elution? Alkaline elution quantifies all single- and double-strand breaks indiscriminately. The KCl-SDS assay specifically isolates breaks where Topo II is covalently bound to the DNA. SDS strongly binds to proteins, and the addition of KCl forms an insoluble potassium dodecyl sulfate precipitate. Free DNA remains in the supernatant, whereas protein-bound DNA is pulled into the pellet. This confirms that BBR 2828-induced breaks are enzymatically mediated.
Step-by-Step Methodology:
-
Radiolabeling: Seed target tumor cells (e.g., L1210 murine leukemia) and incubate with [3H] -thymidine (0.5 µCi/mL) for 24 hours to uniformly label the DNA. Chase with unlabeled thymidine for 4 hours.
-
Drug Exposure: Treat cells with varying logarithmic concentrations of BBR 2828 (e.g., 0.1 µM to 10 µM) for 1 hour at 37°C.
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse using a buffer containing 1.25% SDS, 5 mM EDTA, and 65 mM Tris-HCl (pH 7.5). Incubate at 65°C for 10 minutes.
-
Precipitation: Add 250 mM KCl to the lysate. Invert gently and incubate on ice for 10 minutes to allow the K-SDS-protein complexes to precipitate.
-
Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Quantification: Separate the supernatant (free DNA) from the pellet (protein-bound DNA). Resuspend the pellet in heated water. Measure the radioactivity of both fractions using a liquid scintillation counter. Calculate the percentage of precipitable DNA.
Sequential workflow for the KCl-SDS precipitation assay isolating protein-concealed DNA breaks.
In Vitro Cell Viability (MTT Assay)
Causality: The MTT assay measures mitochondrial metabolic rate as a proxy for viability. Since BBR 2828 induces apoptosis downstream of Topo II stalling, the reduction of MTT to formazan by mitochondrial dehydrogenases provides a reliable, high-throughput readout of terminal cell death.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well microtiter plates at a density of 5×103 cells/well. Incubate overnight.
-
Treatment: Add serial dilutions of BBR 2828. Include a vehicle control (DMSO < 0.1%) and a positive control (Doxorubicin). Incubate for 72 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular purple formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Quantitative Data & Comparative Profiling
To contextualize the pharmacological value of BBR 2828, it must be benchmarked against traditional anthracyclines and its direct clinical analog, BBR 2778.
| Compound | Core Chemical Structure | Iron Chelation & ROS Generation | Topoisomerase II Poisoning | Relative Cardiotoxicity Potential |
| Doxorubicin | Anthracycline | High | Yes | Severe |
| Mitoxantrone | Anthracenedione | Moderate | Yes | Moderate to Severe |
| BBR 2778 | Aza-anthracenedione | Negligible | Yes | Minimal |
| BBR 2828 | Aza-anthracenedione | Negligible | Yes | Minimal |
Table 1: Comparative mechanistic and toxicity profiling of Topoisomerase II inhibitors. Data synthesized from structural and in vitro evaluations[1][2][5][3].
References
- Hazlehurst, L. A., Krapcho, A. P., & Hacker, M. P. (1995). "Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells." Biochemical Pharmacology.
- Hasinoff, B. B., et al. (2009). "LACK of IRON Binding by Pixantrone IS ASSOCIATED with Reduced PRODUCTION of Reactive Oxygen SPECIES and Myoctye Cytotoxicity IN VITRO." Blood.
- Beeharry, N., et al. (2015). "Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions." PMC.
- Borghaei, H., et al. (2001). "A Phase I and Pharmacokinetic Study of the Novel Aza-Anthracenedione Compound BBR 2778 in Patients with Advanced Solid Malignancies." AACR Journals.
- Cuneo, A., et al. (2014). "Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas." Dove Medical Press.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. dovepress.com [dovepress.com]
- 4. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Discovery of Berberine as a Potential Therapeutic Agent for L1210 Leukemia: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preclinical discovery process for evaluating the therapeutic potential of Berberine (BBR), an isoquinoline alkaloid, in the context of L1210 lymphocytic leukemia. While the initial query focused on "BBR 2828," a compound not readily identified in the public scientific literature, this guide centers on the well-documented anti-leukemic properties of Berberine, which may serve as a foundational analogue or parent compound. We will delve into the scientific rationale, experimental design, and detailed methodologies for the in vitro and in vivo assessment of Berberine's efficacy against the L1210 cell line, a cornerstone model in the development of anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The L1210 Leukemia Model and the Quest for Novel Therapeutics
The L1210 cell line, derived from a mouse with lymphocytic leukemia, has been a workhorse in cancer research since its establishment.[1][2] Its aggressive growth, high proliferative capacity, and known sensitivity to a wide array of chemotherapeutic agents make it an ideal model for the initial screening and mechanistic evaluation of novel anti-cancer compounds.[2][3] The historical significance of the L1210 model in the National Cancer Institute's drug discovery programs underscores its value in identifying agents with clinical potential.[2]
The challenge in leukemia treatment, as with many cancers, lies in the development of drug resistance and the often-severe side effects of conventional chemotherapy.[4] This necessitates a continuous search for new therapeutic agents that can overcome these limitations. Natural compounds, such as Berberine, have garnered significant interest due to their potential for multi-target activity and favorable safety profiles.[5]
Berberine (BBR): A Promising Candidate for Leukemia Therapy
Berberine is a natural alkaloid extracted from several medicinal plants. It has a long history of use in traditional medicine and has been investigated for a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. Preclinical studies have demonstrated Berberine's cytotoxic activity against various cancer cell lines by inducing cell cycle arrest and apoptosis, often with minimal toxicity to normal cells.
Specifically, in the context of leukemia, research has shown that Berberine can inhibit the proliferation of the L1210 cell line.[6] Its mechanism of action is multifaceted, involving the regulation of genes related to the cell cycle and apoptosis.[5][6] This makes Berberine a compelling candidate for further preclinical development against lymphocytic leukemia.
Preclinical Evaluation Workflow: From In Vitro Characterization to In Vivo Efficacy
The preclinical assessment of a compound like Berberine against L1210 leukemia follows a structured and rigorous pathway. This workflow is designed to first establish the compound's activity and mechanism at a cellular level and then to evaluate its therapeutic efficacy and safety in a living organism.
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Preclinical Evaluation Workflow for Berberine in L1210 Leukemia
In Vitro Evaluation: Characterizing the Cellular Response
The initial phase of preclinical discovery focuses on understanding the direct effects of Berberine on L1210 cells in a controlled laboratory setting.
-
Cell Line Source and Authentication: Obtain the L1210 cell line (ATCC® CCL-219™) from a reputable cell bank.[1] Upon receipt, perform short tandem repeat (STR) profiling to authenticate the cell line's identity.
-
Culture Medium: The recommended complete growth medium consists of ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum.[1]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1] L1210 cells grow in suspension.[7]
-
Subculturing: Monitor cell density and subculture as needed to maintain logarithmic growth. The doubling time of L1210 cells is approximately 10-12 hours.[3]
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Prepare a stock solution of Berberine in a suitable solvent (e.g., DMSO) and create a serial dilution in the complete growth medium. Add the diluted Berberine to the wells at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of Berberine that inhibits cell growth by 50%).
| Parameter | Description | Expected Outcome with Berberine |
| IC50 Value | Concentration of the drug that inhibits 50% of cell growth. | A low IC50 value indicates high potency. For L1210 cells, an IC50 of less than 4 µg/mL is considered significant.[6] |
| Time-Dependency | Effect of treatment duration on cytotoxicity. | Increased cytotoxicity with longer incubation times. |
Understanding the molecular mechanisms by which Berberine exerts its cytotoxic effects is crucial.
-
Cell Cycle Analysis: Treat L1210 cells with Berberine and analyze the cell cycle distribution using flow cytometry after propidium iodide staining. Berberine has been shown to induce a G0/G1 phase arrest in L1210 cells.[6]
-
Apoptosis Assays: Detect apoptosis through methods such as Annexin V/PI staining followed by flow cytometry or by observing DNA laddering on an agarose gel.[6]
}
Proposed Mechanism of Berberine Action in L1210 Cells
In Vivo Efficacy: Testing in a Living System
Once in vitro activity is established, the next critical step is to evaluate the efficacy and safety of Berberine in a relevant animal model. The L1210 syngeneic mouse model is the standard for this purpose.
-
Animal Strain: Use DBA/2 mice, as the L1210 cell line was originally derived from this strain, ensuring immune compatibility.[8]
-
Tumor Cell Implantation: Inject 1 x 10^5 to 1 x 10^6 L1210 cells intraperitoneally (i.p.) or intravenously (i.v.) into the mice.[8][9] The route of administration can influence the disease progression and is a key experimental parameter.
-
Randomization and Grouping: After tumor cell injection, randomize the mice into treatment and control groups.
-
Treatment Regimen:
-
Vehicle Control Group: Receives the delivery vehicle for Berberine (e.g., saline, PBS with a solubilizing agent).
-
Berberine Treatment Group(s): Administer Berberine at different dose levels and schedules (e.g., daily, every other day). The route of administration for the drug (e.g., oral, i.p.) should be carefully chosen based on its pharmacokinetic properties.
-
Positive Control Group: Treat with a standard-of-care chemotherapeutic agent for leukemia, such as cisplatin or doxorubicin.[8][10]
-
-
Monitoring:
-
Survival: Monitor the mice daily and record survival data.[8]
-
Body Weight: Measure body weight regularly as an indicator of toxicity.
-
Tumor Burden: In some models, tumor burden can be assessed by monitoring ascites formation or through bioluminescence imaging if the L1210 cells are engineered to express luciferase.
-
-
Endpoint: The primary endpoint is typically an increase in the median survival time of the treated groups compared to the vehicle control group.
| Group | Treatment | Primary Endpoint | Secondary Endpoints |
| 1 | Vehicle Control | Median Survival Time | Body Weight Changes, Clinical Signs |
| 2 | Berberine (Low Dose) | Increase in Median Survival Time | Body Weight Changes, Tumor Burden |
| 3 | Berberine (High Dose) | Increase in Median Survival Time | Body Weight Changes, Tumor Burden |
| 4 | Positive Control (e.g., Cisplatin) | Increase in Median Survival Time | Body Weight Changes, Clinical Signs |
Conclusion and Future Directions
The preclinical evaluation of Berberine in the L1210 leukemia model provides a robust framework for identifying and characterizing novel anti-cancer agents. The data generated from the described in vitro and in vivo experiments are essential for making go/no-go decisions in the drug development pipeline. Positive results, such as a significant increase in survival with a favorable toxicity profile, would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical trials. The exploration of natural compounds like Berberine continues to be a vital avenue in the ongoing effort to develop more effective and less toxic treatments for leukemia.
References
-
Melior Discovery. L1210 Leukemia Mouse Model. Available from: [Link]
-
ClinicalTrials.gov. A Study of SHR-1210 in Combination With Apatinib or Chemotherapy in Subjects With Advanced PLC or BTC. Available from: [Link]
-
VCU Massey Cancer Center. (2018). New drug combination disrupts leukemia cells in preclinical studies. Available from: [Link]
-
Schmid JR, Fiebig HH, Eisenbrand G, Löhr GW. L1210 leukemia i. v. implanted as a model for testing short-chain nitrosourea analogs. Invest New Drugs. 1983;1(2):145-9. Available from: [Link]
-
Kodym R, Basista M, Dus D. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin. Int J Cancer. 1998 Aug 31;77(5):720-7. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11228155, Bromoboranato. Available from: [Link].
-
Zare M, et al. Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line. Avicenna J Med Biotechnol. 2019;11(4):289-296. Available from: [Link]
-
Cellosaurus. L1210 (CVCL_0382). Available from: [Link]
-
Jantova S, et al. Effect of Berberine on Proliferation, Cell Cycle and Apoptosis in HeLa and L1210 Cells. J Pharm Pharmacol. 2003 Aug;55(8):1143-9. Available from: [Link]
-
Strobel-Stevens JD, El Dareer SM, Trader MW, Hill DL. Some biochemical characteristics of L1210 cell lines resistant to 6-mercaptopurine and 6-thioguanine and with increased sensitivity to methotrexate. Biochem Pharmacol. 1982 Oct 1;31(19):3133-7. Available from: [Link]
-
Arel AT, et al. microRNAs and Acute Myeloid Leukemia Chemoresistance: A Mechanistic Overview. Front Oncol. 2017;7:247. Available from: [Link]
-
Bernacki RJ, Porter CW, Korytnyk W, Mihich E. Studies on a Cell Line Derived from the L1210 Murine Leukemia with Altered Surface Properties and Decreased Capacity for Tumor. Cancer Res. 1978;38(11 Part 1):4019-4027. Available from: [Link]
-
Cold Spring Harbor Laboratory. (2011). Unconventional hunt for new cancer targets leads to a powerful drug candidate for leukemia. Available from: [Link]
-
The Leukemia & Lymphoma Society. (2024). FDA Approves First of a New Class of Drugs to Treat Advanced Acute Leukemia. Available from: [Link]
-
Cerna K, et al. In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing. Cancers. 2022;14(13):3085. Available from: [Link]
-
Liu PCC, et al. Preclinical characterization of the selective FGFR inhibitor INCB054828. Cancer Res. 2015;75(15 Suppl):Abstract nr 771. Available from: [Link]
-
Wikipedia. L1210 cells. Available from: [Link]
-
TD2 Precision Oncology. Humanized Mouse Models for In vivo Immunotherapy Evaluation. Available from: [Link]
-
Dana-Farber Cancer Institute. A MEASURABLE RESIDUAL DISEASE (MRD) FOCUSED, PHASE II STUDY OF VENETOCLAX PLUS CHEMOTHERAPY FOR NEWLY DIAGNOSED YOUNGER PATIENTS WITH INTERMEDIATE RISK ACUTE MYELOID LEUKEMIA: A TIER 1 MYELOMATCH CLINICAL TRIAL. Available from: [Link]
-
ClinicalTrials.gov. Personalized Kinase Inhibitor Therapy Combined With Chemotherapy in Treating Patients With Newly Diagnosed Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia. Available from: [Link]
-
ClinicalTrials.gov. Leukemia Adapted Protocol. Available from: [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. L1210 cells - Wikipedia [en.wikipedia.org]
- 3. Cellosaurus cell line L1210 (CVCL_0382) [cellosaurus.org]
- 4. Frontiers | microRNAs and Acute Myeloid Leukemia Chemoresistance: A Mechanistic Overview [frontiersin.org]
- 5. Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of berberine on proliferation, cell cycle and apoptosis in HeLa and L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. L1210 leukemia i. v. implanted as a model for testing short-chain nitrosourea analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione: An In-Depth Technical Guide
This comprehensive guide details the synthesis pathway for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, a compound of interest for researchers in medicinal chemistry and drug development due to its structural analogy to potent antineoplastic agents like Mitoxantrone.[1][2][3] This document provides not only a step-by-step protocol but also the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.
Introduction: The Significance of Azaanthracenediones
The 1-azaanthracene-9,10-dione scaffold is a core component of various biologically active molecules. Its planar structure allows for intercalation with DNA, a mechanism of action for many cytotoxic agents used in cancer chemotherapy.[3] The addition of aminoalkylamino side chains at the 5 and 8 positions, as seen in the target molecule and the approved drug Mitoxantrone, is crucial for enhancing DNA binding and cellular uptake, thereby potentiating its antitumor activity.[4][5] This guide focuses on a specific synthetic route to 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, a member of a class of compounds evaluated for their antineoplastic properties.[6]
Retrosynthetic Analysis and Strategy
The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione can be approached through a convergent strategy. The core of the molecule, the 1-azaanthracene-9,10-dione, is first functionalized with leaving groups at the 5 and 8 positions. Subsequently, these leaving groups are displaced by the desired aminoethylamino side chains. A common and effective strategy involves the use of a dihydroxy- or dihalo-1-azaanthracene-9,10-dione intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione.
Part 1: Synthesis of the Core Scaffold: 5,8-Dihydroxy-1-azaanthracene-9,10-dione
The formation of the 1-azaanthracene-9,10-dione core can be achieved through various methods, including Diels-Alder reactions or Friedel-Crafts acylations followed by cyclization.[7][8][9][10][11] A plausible route involves the condensation of a suitably substituted naphthoquinone with a pyridine derivative. For the purpose of this guide, we will outline a general approach based on established syntheses of related azaanthraquinones.
Materials and Reagents:
| Reagent | Purity | Supplier |
| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | ≥98% | Sigma-Aldrich |
| 3-Amino-2-chloropyridine | ≥97% | Alfa Aesar |
| Copper(I) iodide | 98% | Acros Organics |
| Potassium carbonate | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | VWR Chemicals |
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine naphthazarin (1.0 eq), 3-amino-2-chloropyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.1 M with respect to naphthazarin.
-
Reaction Execution: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an equal volume of cold water.
-
Acidify the aqueous suspension with concentrated HCl to a pH of approximately 2. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven at 60 °C overnight.
-
-
Purification: The crude 5,8-dihydroxy-1-azaanthracene-9,10-dione can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Part 2: Synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
This final step involves the nucleophilic displacement of the hydroxyl groups (or a more reactive intermediate such as a dihalo derivative) with ethylenediamine. The direct displacement of hydroxyl groups can be challenging and may require activation. A more common approach is the conversion of the dihydroxy intermediate to a dihalo or ditosylate intermediate, followed by reaction with the amine. However, for simplicity, we will describe a direct amination which, while potentially lower-yielding, is a more direct route.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 5,8-Dihydroxy-1-azaanthracene-9,10-dione | N/A | Synthesized in Part 1 |
| Ethylenediamine | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous | Fisher Scientific |
| Sodium dithionite (optional, for reduction) | ≥85% | Acros Organics |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 5,8-dihydroxy-1-azaanthracene-9,10-dione (1.0 eq) in a large excess of ethylenediamine (e.g., 20-50 eq). The ethylenediamine often serves as both the reactant and the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 116-118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash extensively with water to remove excess ethylenediamine.
-
Dry the crude product under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione |
| ¹H NMR | Signals corresponding to the aromatic protons of the azaanthracene core and the aliphatic protons of the ethylenediamine side chains. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching. |
| Melting Point | A sharp melting point indicates high purity. |
Workflow Diagram
Caption: Overall synthetic workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on established chemical transformations for the synthesis of azaanthraquinones and their derivatives.[6][7][8][9][10] To ensure the validity of the synthesis, it is crucial to:
-
Thoroughly characterize all intermediates: Before proceeding to the next step, confirm the structure and purity of each intermediate compound using the analytical techniques listed above.
-
Optimize reaction conditions: The provided conditions are a starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary to maximize yields and purity.
-
Perform control experiments: In case of unexpected results, control experiments (e.g., running the reaction without the catalyst) can help troubleshoot the synthesis.
By following these guidelines, researchers can confidently synthesize 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione and contribute to the exploration of this important class of compounds.
References
- Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. (n.d.).
-
Borah, A., et al. (2017). Synthesis of 1-Azaanthraquinone: Sequential C–N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. The Journal of Organic Chemistry, 82(15), 8309-8316. Retrieved from [Link]
-
Synthesis of mitoxantrone analogues and their in-vitro cytotoxicity. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Borah, A., et al. (2017). Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. PubMed. Retrieved from [Link]
-
Synthesis of 1-Azaanthraquinone: Sequential C–N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. (2017, July 5). ACS Publications. Retrieved from [Link]
-
Development of mitoxantrone. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. (2017, July 5). ResearchGate. Retrieved from [Link]
-
Mitoxantrone analogues as ligands for a stem-loop structure of tau pre-mRNA. (2009, November 12). PubMed. Retrieved from [Link]
-
Mitoxantrone Analogues as Ligands for a Stem−Loop Structure of Tau Pre-mRNA. (2009, October 19). ACS Publications. Retrieved from [Link]
-
Synthesis of 5,8-dihydro-1-azaanthracenetrione derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Juan, C., et al. (1985). Synthesis and antineoplastic evaluations of 5,8-bis[(aminoalkyl)amino]-1-azaanthracene-9,10-diones. Journal of Medicinal Chemistry, 28(8), 1124-1126. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone analogues as ligands for a stem-loop structure of tau pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antineoplastic evaluations of 5,8-bis[(aminoalkyl)amino]-1-azaanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Utilizing 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione for Cell Viability and Cytotoxicity Assays
Introduction
The assessment of cell viability and cytotoxicity is a cornerstone of modern drug discovery, toxicology, and fundamental biological research. A diverse array of methodologies exists, each with inherent strengths and limitations. This application note introduces 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, a heterocyclic anthracenedione, as a potent agent for evaluating cellular health. Structurally related to established antineoplastic agents like Mitoxantrone, this compound exhibits profound biological activity, primarily through its interaction with cellular DNA.[1][2][3] Its intrinsic properties form the basis for robust and quantitative cell viability assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to employ 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione in cytotoxicity studies. We will explore the mechanistic underpinnings of its action and provide two detailed protocols: a standard cytotoxicity assay and a novel fluorescence-based method that leverages the potential optical properties of the compound itself.
Principle of the Assay: A Mechanistic Perspective
The utility of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione in cell viability assays stems from its potent cytotoxic activity. The proposed mechanism of action, extrapolated from related anthracene-9,10-diones, is multi-modal but is believed to be primarily driven by two critical cellular events:
-
DNA Intercalation: The planar aza-anthracenedione core structure allows the molecule to insert itself between the base pairs of DNA.[2] This physical obstruction disrupts the normal helical structure of DNA.
-
Inhibition of Topoisomerase II: Once intercalated, the compound can interfere with the function of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication and transcription.[2] By stabilizing the enzyme-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to double-strand breaks.
The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, culminating in the activation of apoptotic pathways and cell death. Therefore, the concentration-dependent decrease in the number of viable cells upon exposure to this compound serves as a direct measure of its cytotoxic potential.
Figure 1: Proposed mechanism of cytotoxicity for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione.
Protocol 1: Cytotoxicity Assessment using a Resazurin-Based Viability Indicator
This protocol details a classic cytotoxicity assay using the subject compound as the cytotoxic agent and a secondary, well-characterized viability dye (resazurin) for quantification. Resazurin is a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. This conversion provides a robust and sensitive measure of overall cell viability.
I. Materials and Reagents
-
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (Stock solution: 10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549, L1210 leukemia)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Resazurin sodium salt (Stock solution: 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom, black-walled microplates (for fluorescence) or clear plates (for absorbance)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)
II. Step-by-Step Methodology
Figure 2: Experimental workflow for the resazurin-based cytotoxicity assay.
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then dilute to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
For suspension cells, seed directly at the desired density.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow adherent cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione from the 10 mM stock. A common approach is to prepare intermediate dilutions in culture medium at 2X the final desired concentration.
-
A suggested starting range for the final concentration is 0.01 µM to 100 µM.
-
Prepare dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (DMSO at the highest concentration used for the test compound).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the respective compound concentrations. For suspension cells, add 100 µL of 2X compound solution to the existing 100 µL of cells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
After the treatment period, add 10 µL of the 0.15 mg/mL resazurin stock solution to each well (including controls).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the instrument.
-
Measure the signal using a microplate reader.
-
Fluorescence: Excitation ~560 nm, Emission ~590 nm.
-
Absorbance: Measure the absorbance at 570 nm and a reference wavelength of 600 nm.
-
-
III. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average signal from the "medium only" wells from all other measurements.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represent 100% viability).
-
% Viability = (Signal_of_Test_Well / Average_Signal_of_Vehicle_Control_Wells) x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 0.01 µM - 100 µM (suggested starting) |
| Exposure Time | 24, 48, or 72 hours |
| Resazurin Incubation | 1 - 4 hours |
| Fluorescence Reading | Ex: 560 nm / Em: 590 nm |
| Primary Endpoint | IC₅₀ Value |
Protocol 2: Direct Fluorometric Assay Based on Intrinsic Compound Fluorescence
This protocol is a more advanced and exploratory method. It is based on the hypothesis that the fluorescence of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione may be modulated upon cell death and subsequent intercalation into DNA. Amino-substituted anthracenes can exhibit fluorescence that is sensitive to their environment.[1][4] Binding to DNA within a compromised nucleus provides a significantly different microenvironment compared to the extracellular medium, potentially leading to a "turn-on" or shifted fluorescence signal that can be used to quantify cell death.
Causality: Live cells with intact plasma membranes will exclude the charged compound.[5][6] Dead or dying cells with compromised membranes will allow the compound to enter and bind to nuclear DNA, potentially altering its quantum yield and/or emission wavelength. This provides a direct, positive signal for cytotoxicity.
I. Materials and Reagents
-
All materials from Protocol 1.
-
96-well clear-bottom, black-walled microplates are mandatory.
-
A fluorescence microplate reader with tunable wavelength selection or appropriate filter sets.
II. Step-by-Step Methodology
-
Determine Optimal Spectra (Empirical Step):
-
Before the cell-based assay, it is critical to determine the fluorescence properties of the compound.
-
In a 96-well plate, measure the excitation and emission spectra of a mid-range concentration (e.g., 10 µM) of the compound in two conditions:
-
In cell culture medium.
-
In a buffer solution (like PBS) containing a high concentration of purified DNA (e.g., calf thymus DNA).
-
-
Identify an excitation/emission wavelength pair that provides the largest signal increase or shift upon binding to DNA. Based on related compounds, a starting point for excitation scanning could be 480-520 nm, with emission scanning from 550-700 nm.
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 exactly.
-
-
Direct Fluorescence Measurement:
-
After the desired exposure time (e.g., 24, 48, or 72 hours), measure the fluorescence intensity of the plate directly using the optimal excitation and emission wavelengths determined in step 1. No additional viability reagents are added.
-
The plate can be read directly without washing steps.
-
III. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average signal from wells containing cells and medium but no compound.
-
Data Plotting: Plot the raw fluorescence intensity against the compound concentration.
-
EC₅₀ Calculation: In this assay, the signal increases with cytotoxicity. Therefore, you will calculate the half-maximal effective concentration (EC₅₀), which is the concentration that produces 50% of the maximum fluorescence signal. This can be determined using a non-linear regression fit. A higher fluorescence signal corresponds to greater cell death.
Trustworthiness and Self-Validation
For every experiment, the inclusion of proper controls is non-negotiable for generating trustworthy and publishable data.
-
Vehicle Control: (Cells + Medium + DMSO) Establishes the baseline for 100% viability and accounts for any solvent effects.
-
Untreated Control: (Cells + Medium) Ensures the vehicle itself is not toxic.
-
Positive Control: (Cells + Medium + Known Cytotoxin) Confirms that the cell system is responsive to cytotoxic agents.
-
Medium-Only Control: (Medium Only) Used for background subtraction of the medium and the assay reagent's intrinsic signal.
Conclusion and Field-Proven Insights
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a potent cytotoxic compound with clear potential for use in cell viability assays.
-
For routine cytotoxicity screening, Protocol 1 provides a robust, validated method using a well-understood viability indicator. It separates the cytotoxic effect from the measurement modality, minimizing potential compound interference with the assay signal.
-
For mechanistic studies or high-throughput screening, Protocol 2 offers an intriguing, direct measurement approach. If the compound exhibits favorable fluorescence enhancement upon binding to the DNA of dead cells, this method could offer a simpler, "no-wash, no-add" workflow. However, it requires initial spectral characterization and validation against a standard method like Protocol 1.
Researchers should note that, like many DNA intercalators, the effects of this compound can be cell-cycle dependent. Therefore, synchronizing cell populations before treatment may reduce variability in some experimental contexts. The choice of protocol will depend on the specific research question, available instrumentation, and the desired balance between establishing a foundational cytotoxicity profile and exploring novel detection modalities.
References
-
Landi Jr, J. J., et al. (1985). Synthesis and antineoplastic evaluations of 5,8-bis[(aminoalkyl)amino]-1-azaanthracene-9,10-diones. Journal of Medicinal Chemistry, 28(8), 1124-1126. [Link]
-
Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). MDPI. [Link]
-
Absorption and emission spectra of the 1-aminoanthraquinone (AAQ) in a number of solvents. (n.d.). ResearchGate. [Link]
-
Azaanthraquinone PCET Catalysis Enables Chemoselective Decarboxylative Functionalization of Diverse Carboxylic Acids. (2025, October 23). ACS Publications. [Link]
-
Combined colourimetric and turn-on luminescence from a redox-switchable 2-aza-anthraquinone bridged dimetallic assembly. (2025, October 27). RSC Publishing. [Link]
-
Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. (2023, April 4). National Institutes of Health. [Link]
-
Aza and diaza bioisosteric anthracene-9,10-diones as antitumor agents. (n.d.). SciSpace. [Link]
-
Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. (n.d.). RSC Publishing. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). National Institutes of Health. [Link]
-
Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. (2024, July 28). RSC Publishing. [Link]
-
Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. (n.d.). ScienceDirect. [Link]
-
Development of Azo-Based Fluorescent Probes to Detect Different Levels of Hypoxia. (n.d.). ResearchGate. [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. (n.d.). ResearchGate. [Link]
-
New dye development. (n.d.). University of Cambridge. [Link]
-
An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. (2025, January 26). MDPI. [Link]
-
Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2013, October 15). National Institutes of Health. [Link]
-
Real-time cell viability assays using a new anthracycline derivative DRAQ7®. (2012, November 16). National Institutes of Health. [Link]
-
Real-time cell viability assays using a new anthracycline derivative DRAQ7. (2025, August 10). ResearchGate. [Link]
Sources
- 1. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined colourimetric and turn-on luminescence from a redox-switchable 2-aza-anthraquinone bridged dimetallic assembly - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02287H [pubs.rsc.org]
Application Note: Quantification of BBR 2828-Induced Protein-DNA Complexes Using the KCl-SDS Precipitation Method
Introduction & Mechanistic Overview
Aza-anthracenediones, such as BBR 2828 (5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione), represent a potent class of anti-cancer agents that exert their cytotoxicity primarily through interactions with DNA and topoisomerase enzymes[1][2]. While DNA intercalation and strand breaks are well-documented, the formation of protein-concealed DNA breaks—specifically DNA-protein crosslinks (DPCs)—is a critical biomarker for evaluating the pharmacodynamics of these compounds[2].
The KCl-SDS precipitation assay is the gold-standard biochemical technique for isolating and quantifying these covalent DPCs[3][4]. As a Senior Application Scientist, it is vital to understand that this assay is not merely a separation technique, but a self-validating thermodynamic system based on the differential solubility of detergent-ion complexes[5][6].
The Causality of the Assay:
-
SDS Binding: The anionic detergent sodium dodecyl sulfate (SDS) vigorously denatures proteins and binds to their hydrophobic regions, imparting a uniform negative charge. Crucially, SDS does not bind to nucleic acids[5].
-
Potassium Substitution: Upon the addition of potassium chloride (KCl), potassium ions (K⁺) rapidly exchange with sodium ions (Na⁺) on the dodecyl sulfate molecules.
-
Targeted Precipitation: Potassium dodecyl sulfate (KDS) is highly insoluble in aqueous solutions at low temperatures[6]. Centrifugation precipitates the KDS-protein complexes. If DNA is covalently bound to a protein (e.g., a Topoisomerase II cleavage complex stabilized by BBR 2828), it is forcibly co-precipitated into the pellet[3]. Free, uncrosslinked DNA remains soluble in the supernatant[3][5].
Visualizing the Molecular Mechanism
Mechanism of BBR 2828-induced DPC formation and isolation via KCl-SDS precipitation.
Experimental Protocol
Materials and Reagents
-
Lysis Buffer (Buffer A): 20 mM Tris-HCl (pH 7.5), 2% SDS[7].
-
Precipitation Buffer (Buffer B): 20 mM Tris-HCl (pH 7.5), 200 mM KCl[7].
-
Proteinase K: 10 mg/mL stock solution.
-
DNA Quantification Reagent: PicoGreen dsDNA Quantitation Reagent or Hoechst 33258.
-
Equipment: Probe sonicator, refrigerated microcentrifuge, fluorometer.
Step-by-Step Methodology
Expert Insight: This protocol operates as a self-validating system. By quantifying both the supernatant (free DNA) and the pellet (crosslinked DNA), researchers calculate the exact percentage of total genomic DNA partitioned into DPCs. This internal control negates variations in cell number or lysis efficiency.
Step 1: Cell Treatment and Harvest
-
Culture target tumor cells (e.g., Leukemia L1210) to ~70% confluence.
-
Treat with BBR 2828 (e.g., 0.1 - 10 µM) for the desired time course[2].
-
Harvest approximately 1×106 cells per condition. Wash twice with ice-cold PBS to halt drug action.
Step 2: Lysis and DNA Shearing
-
Resuspend the cell pellet in 1 mL of Buffer A (2% SDS)[7].
-
Incubate at room temperature for 10 minutes to ensure complete membrane solubilization and protein denaturation.
-
Critical Step: Sonicate the lysate (e.g., 25 seconds at 25% amplitude) to shear the genomic DNA[7].
-
Causality: Unsheared high-molecular-weight DNA will physically entangle and co-precipitate with the K-SDS matrix regardless of covalent crosslinking, leading to false-positive background noise. Shearing to ~500-1000 bp fragments ensures only covalently attached DNA is pulled down.
-
Step 3: KCl Precipitation
-
Add 1 mL of Buffer B (200 mM KCl) to the sonicated lysate[7].
-
Invert gently to mix. A thick white precipitate (Potassium Dodecyl Sulfate) will form immediately[6].
-
Incubate the tubes on ice for 5-10 minutes to maximize precipitation.
-
Centrifuge at 15,000 × g for 5 minutes at 4°C[7].
-
Carefully collect the supernatant (contains free, uncrosslinked DNA). Store on ice.
Step 4: Stringent Washing (Removing Background)
-
Add 750 µL of Buffer B to the pellet[7].
-
Critical Step: Incubate the pellet at 55°C for 5 minutes, followed by 30 seconds on ice, then centrifuge at 15,000 × g for 5 minutes[7].
-
Causality: Heating to 55°C temporarily melts the K-SDS precipitate and releases non-covalently trapped DNA fragments. Rapid cooling re-precipitates the K-SDS-protein complexes before centrifugation. This thermal washing drastically reduces background signal.
-
-
Repeat this wash step two more times (total of 3 washes)[7].
Step 5: Proteinase K Digestion and DNA Recovery
-
Resuspend the final washed pellet in 500 µL of Buffer B containing 0.04 mg/mL Proteinase K[7].
-
Incubate at 55°C for 3 hours (or overnight) to digest the crosslinked proteins[7].
-
Place on ice for 30 seconds, then centrifuge at 15,000 × g for 5 minutes at 4°C[7].
-
Collect the new supernatant. This fraction now contains the previously crosslinked DNA, released from the degraded proteins.
Step 6: Quantification
-
Quantify the DNA in both the initial supernatant (Free DNA) and the Proteinase K-digested supernatant (Crosslinked DNA) using a fluorescent dye like PicoGreen[7].
-
Calculate the DPC coefficient:
%Crosslinked DNA=(Free DNA+Crosslinked DNACrosslinked DNA)×100
Laboratory Workflow Diagram
Step-by-step laboratory workflow for the KCl-SDS precipitation assay.
Data Presentation & Expected Outcomes
The following table summarizes a representative quantitative output comparing BBR 2828 to a vehicle control and a known Topoisomerase II poison (Etoposide).
| Treatment Condition | Concentration (µM) | Free DNA (ng/µL) | Crosslinked DNA (ng/µL) | % Crosslinked DNA | Interpretation |
| Vehicle (Mock) | 0 | 45.2 | 0.9 | ~1.9% | Baseline background (endogenous DPCs). |
| Etoposide (Control) | 50 | 38.5 | 8.1 | ~17.3% | Validates assay sensitivity to Topo II poisons. |
| BBR 2828 | 1 | 40.1 | 5.8 | ~12.6% | Moderate DPC induction. |
| BBR 2828 | 5 | 32.4 | 14.2 | ~30.4% | Strong, dose-dependent protein-DNA crosslinking. |
Note: While BBR 2828 induces significant protein-concealed DNA breaks, structural studies indicate that the absolute quantity of these breaks does not always correlate linearly with its ultimate cytotoxic potency compared to other aza-anthracenediones (like BBR 2778). This suggests that the specific identity of the trapped proteins plays a crucial role in cell death[2].
References
-
Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells. PubMed (National Institutes of Health).[Link]
-
KCl/SDS DPC precipitation assay. Bio-protocol.[Link]
-
Isolation and detection of DNA–protein crosslinks in mammalian cells. Semantic Scholar.[Link]
-
KCl-SDS precipitation. Schematic of KCl-SDS method according to (122). ResearchGate.[Link]
-
ACRC/GCNA is an essential protease for the repair of DNA-protein crosslinks during vertebrate development. bioRxiv.[Link]
-
Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension. PMC (National Institutes of Health).[Link]
Sources
- 1. 5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 150629-26-8 [chemnet.com]
- 2. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Application of BBR 2828 in topoisomerase II drug screening protocols
Application Note: Utilizing BBR 2828 as a Mechanistic Probe in Topoisomerase II Drug Screening Protocols
Mechanistic Rationale & Causality in Drug Design
The development of aza-anthracenediones represents a critical evolution in oncology drug design, aimed at mitigating the severe, cumulative cardiotoxicity associated with classic anthracyclines like doxorubicin[1][2]. BBR 2828 (5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione) serves as a benchmark compound in this class[3].
As a Senior Application Scientist, it is crucial to understand why BBR 2828 is utilized in screening assays. Like its clinical analog Pixantrone (BBR 2778), BBR 2828 acts as a Topoisomerase II (Topo II) poison[1]. It intercalates into genomic DNA and stabilizes the normally transient Topo II-DNA "cleavable complex"[1][2]. This stabilization prevents DNA religation, converting the enzyme into a cellular toxin that generates protein-concealed DNA breaks[4][5].
However, a critical causality paradox exists: while BBR 2828 and its analogs all cause DNA strand breaks, the absolute quantity of these breaks does not directly correlate with their cytotoxic potency[4][5]. This reveals that the nature of the protein-DNA complexes—specifically which proteins are trapped and how they are processed by the cell—differentiates the efficacy of aza-anthracenediones[4][5]. Therefore, a robust screening protocol must not only measure cell death but must physically quantify both the covalent Topo II-DNA complexes and the resulting downstream DNA fragmentation.
Topoisomerase II poisoning mechanism by BBR 2828 leading to apoptosis.
Experimental Workflow Design
To accurately profile Topo II poisons, we deploy an orthogonal, dual-assay workflow. We utilize the KCl-SDS Precipitation Assay to trap and quantify the primary mechanistic event (covalent protein-DNA complexes)[4], and the Alkaline Comet Assay to measure the secondary event (global single- and double-strand DNA breaks)[6][7].
Parallel screening workflow for quantifying BBR 2828-induced DNA damage.
Protocol 1: KCl-SDS Precipitation Assay for Protein-Concealed Breaks
Causality of the Method: SDS is a strong anionic detergent that denatures proteins, including Topo II, but leaves covalent bonds intact. When Topo II is poisoned by BBR 2828, it remains covalently bound to the DNA[1][4]. The addition of KCl causes the SDS (and any bound proteins) to precipitate. Free DNA remains in the supernatant, while DNA covalently bound to Topo II co-precipitates. By radiolabeling the DNA, we can quantify the exact percentage of genomic DNA trapped in these cleavage complexes.
Self-Validating System Criteria: The assay is valid only if the positive control (10 µM Etoposide) yields a >5-fold increase in precipitated counts over the vehicle control. If the vehicle control exceeds 5% background precipitation, the washing steps were insufficient, and the data must be discarded.
Step-by-Step Methodology:
-
Isotope Labeling: Culture L1210 murine leukemia cells in RPMI-1640. Supplement with 0.05 µCi/mL [³H]-thymidine for 24 hours to uniformly label genomic DNA.
-
Chase Period: Wash cells twice with warm PBS and resuspend in isotope-free media for 2 hours to deplete intracellular pools of unincorporated [³H]-thymidine.
-
Drug Treatment: Aliquot cells at 1×106 cells/mL. Treat with BBR 2828 (0.1 - 10 µM dose-response), Vehicle (DMSO <0.1%), or Etoposide (10 µM) for 1 hour at 37°C.
-
Lysis: Rapidly chill cells on ice to halt DNA repair. Pellet cells and lyse with 1 mL of pre-warmed lysis buffer (1.25% SDS, 5 mM EDTA, 0.4 mg/mL salmon sperm DNA, pH 8.0). Incubate at 65°C for 10 minutes.
-
Precipitation: Add 250 µL of 3 M KCl. Vortex vigorously for 10 seconds. Chill on ice for 10 minutes to force the formation of K-SDS-protein precipitates.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant (free DNA) to a scintillation vial.
-
Washing: Resuspend the pellet in 1 mL of wash buffer (10 mM Tris, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL salmon sperm DNA). Heat to 65°C for 5 minutes, chill on ice, and centrifuge again. Pool this wash with the previous supernatant.
-
Quantification: Dissolve the final pellet (covalently bound DNA) in 1 mL of water at 65°C. Add scintillation fluid to both the pellet and supernatant fractions and count using a liquid scintillation counter. Calculate the % DNA precipitated.
Protocol 2: Alkaline Comet Assay for DNA Strand Breaks
Causality of the Method: While KCl-SDS measures the cause (cleavage complexes), the Comet assay measures the effect (DNA fragmentation)[6][7]. We utilize the alkaline variant (pH > 13) rather than the neutral variant because alkaline conditions unwind the DNA double helix, allowing us to detect single-strand breaks, double-strand breaks, and alkali-labile sites simultaneously, providing a comprehensive profile of BBR 2828-induced damage[6][8].
Self-Validating System Criteria: The assay is internally validated if the vehicle control shows <5% DNA in the comet tail (indicating healthy, intact cells), while the positive control (10 Gy Gamma Radiation or 50 µM Etoposide) shows >40% DNA in the tail[6][7].
Step-by-Step Methodology:
-
Cell Preparation: Treat L1210 cells with BBR 2828 as described above. Harvest and resuspend at 1×105 cells/mL in ice-cold PBS.
-
Slide Casting: Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA) at 37°C. Immediately spread onto a fully frosted microscope slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Remove coverslips. Submerge slides in freshly prepared, cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0) for 1 hour at 4°C to remove cellular membranes and histones.
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes to allow DNA unwinding and expression of alkali-labile sites.
-
Electrophoresis: Run at 25 V and 300 mA for 20 minutes at 4°C.
-
Neutralization & Staining: Wash slides three times (5 minutes each) with Neutralization Buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold or Ethidium Bromide (20 µg/mL) for 5 minutes.
-
Scoring: Image using a fluorescence microscope. Analyze at least 50 randomly selected cells per slide using Comet assay software to calculate the % Tail DNA and Tail Moment.
Quantitative Data & Benchmarks
The following table summarizes the expected pharmacological profile of BBR 2828 compared to its clinical analog (Pixantrone) and the classic anthracycline (Doxorubicin), demonstrating the dissociation between raw DNA breaks and ultimate cytotoxicity[2][4][5].
Table 1: Comparative DNA Damage and Cytotoxicity Benchmarks in L1210 Cells
| Compound | Drug Class | DNA Strand Breaks (Rad-Equivalents) | Protein-Concealed Breaks (KCl-SDS % Ppt) | Cytotoxicity (IC50, µM) |
| BBR 2828 | Aza-anthracenedione | High (~600) | > 15% | ~ 0.5 - 2.0 |
| BBR 2778 (Pixantrone) | Aza-anthracenedione | Moderate (~400) | > 10% | ~ 2.0 - 5.0 |
| Doxorubicin | Anthracycline | High (>600) | > 20% | < 0.1 |
| Etoposide (Control) | Epipodophyllotoxin | High (>600) | > 25% | ~ 1.0 |
Data Interpretation: BBR 2828 induces significant protein-concealed breaks, validating its mechanism as a Topo II poison. However, it is generally less potent than doxorubicin, highlighting the trade-off made to eliminate the redox-cycling cardiotoxicity inherent to the anthracycline structure[2][4].
References
-
Hazlehurst, L. A., Krapcho, A. P., & Hacker, M. P. (1995). Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells. Biochemical Pharmacology. URL:[Link]
-
Hazlehurst, L. A. (2009). Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay. Methods in Molecular Biology. URL:[Link]
-
Borchmann, P., et al. (2014). Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas. Dove Medical Press. URL:[Link]
-
Hasinoff, B. B., et al. (2018). Pixantrone: novel mode of action and clinical readouts. Taylor & Francis / Expert Review of Anticancer Therapy. URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 150629-26-8 [chemnet.com]
- 4. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatin Protocols Second Edition 2nd Edition Edgar Bonte Peter B Becker Auth | PDF [slideshare.net]
In vivo dosing schedule for BBR 2828 in experimental tumor models
Application Note: Preclinical In Vivo Dosing Strategies and Efficacy Evaluation for the Aza-Anthracenedione BBR 2828
Abstract
The aza-anthracenedione BBR 2828 (6,9-bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione) represents a class of experimental anti-cancer agents designed to uncouple potent topoisomerase II inhibition from the delayed cardiotoxicity characteristic of classical anthracyclines[1]. This application note provides drug development professionals and preclinical scientists with a comprehensive, self-validating framework for designing and executing in vivo dosing schedules for BBR 2828 in murine tumor models.
Mechanistic Rationale & Structural Advantages
To design an effective in vivo dosing schedule, one must first understand the causality of the drug's pharmacodynamics. Anthracyclines (e.g., doxorubicin) and anthracenediones (e.g., mitoxantrone) are potent intercalators, but their quinone-hydroquinone structures generate reactive oxygen species (ROS) that cause irreversible myocardial damage.
BBR 2828 was synthesized with specific nitrogen positioning within the backbone and sidearm modifications to eliminate this iron-binding, ROS-generating capacity[1]. Instead, BBR 2828 acts strictly by intercalating into DNA and stabilizing the topoisomerase II cleavage complex. This mechanism induces an accumulation of protein-concealed DNA strand breaks, ultimately triggering tumor cell apoptosis[1].
Because BBR 2828 and its sister compound BBR 2778 (pixantrone) lack delayed cardiotoxicity[2], the dose-limiting toxicity (DLT) shifts entirely to reversible myelosuppression (neutropenia). Therefore, the in vivo dosing schedule must be explicitly designed to manage bone marrow toxicity rather than cumulative cardiac limits.
Fig 1. BBR 2828 mechanism of action via Topoisomerase II inhibition and DNA strand break induction.
Experimental Design: The Self-Validating System
A robust preclinical protocol must be a self-validating system where each phase contains built-in quality control metrics.
Causality of Route and Schedule Selection
-
Route of Administration: Intravenous (IV) injection via the lateral tail vein is mandatory. Causality: Aza-anthracenediones are potent vesicants. Subcutaneous (SC) or intraperitoneal (IP) administration will cause severe local tissue necrosis, leading to erratic systemic absorption and confounding pharmacokinetic (PK) data. IV dosing ensures 100% bioavailability and mirrors clinical administration.
-
Dosing Schedule: Intermittent dosing (e.g., q4d × 3 or q7d × 3) is required. Causality: Continuous daily dosing of topoisomerase II inhibitors leads to compounding hematopoietic toxicity and fatal neutropenic sepsis. An intermittent schedule provides a critical therapeutic window, allowing the murine bone marrow to recover while maintaining sufficient cytotoxic pressure on the tumor xenograft[3].
Step-by-Step In Vivo Dosing Protocol
Phase 1: Formulation and Quality Control
-
Reconstitution: Dissolve lyophilized BBR 2828 in 0.9% sterile saline or 5% Dextrose in Water (D5W) to achieve a working concentration of 1.0 – 2.0 mg/mL.
-
Light Protection: Wrap the formulation vial in aluminum foil. Aza-anthracenediones are photosensitive and degrade upon prolonged exposure to ambient light.
-
Filtration: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter to ensure sterility.
-
Validation Checkpoint: Perform a visual inspection against a light and dark background. The solution must be a clear, deep blue liquid. If any particulate matter or precipitation is observed, discard the batch immediately to prevent fatal pulmonary embolism in the murine subjects.
Phase 2: Tumor Inoculation and Randomization
-
Inoculation: Harvest human solid tumor cells (e.g., MCF-7 or HCT-15) in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 1−5×106 cells subcutaneously into the right flank of immunocompromised mice (e.g., CB17-SCID or athymic nude).
-
Randomization: Monitor tumor growth twice weekly using digital calipers.
-
Validation Checkpoint: Do not initiate dosing until the average tumor volume reaches 100–150 mm³. Treating non-palpable tumors fails to validate the drug's ability to penetrate established tumor vasculature, yielding false-positive efficacy data.
Phase 3: Intravenous Administration Schedule
Based on the maximum tolerated dose (MTD) profiles of closely related aza-anthracenediones[3], utilize the following schedule:
-
Preparation: Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Secure the animal in a humane restrainer.
-
Dosing: Administer BBR 2828 at the predetermined dose (typically 5.0 to 15.0 mg/kg depending on the strain's MTD) via a slow IV bolus push over 30–60 seconds.
-
Schedule Execution:
-
Aggressive Tumors: Administer every 4 days for 3 total doses (q4d × 3 ; Days 1, 5, and 9).
-
Slower Growing Tumors: Administer weekly for 3 total doses (q7d × 3 ; Days 1, 8, and 15).
-
-
Validation Checkpoint: Monitor the injection site immediately post-dosing. Extravasation will present as immediate blanching or blue discoloration outside the vein. If extravasation occurs, the animal must be excluded from PK/PD analysis due to compromised systemic delivery.
Phase 4: Pharmacodynamic Monitoring & Humane Endpoints
-
Tumor Volume: Calculate volume ( V ) twice weekly using the formula: V=2Length×Width2 .
-
Toxicity Monitoring: Weigh animals twice weekly.
-
Validation Checkpoint: If an animal experiences >20% body weight loss from baseline, or if the tumor volume exceeds 2000 mm³, the humane endpoint has been reached. The animal must be euthanized. Weight loss >20% indicates that the chosen dose exceeds the MTD, invalidating the efficacy data due to confounding systemic toxicity.
Fig 2. Standardized in vivo experimental workflow for BBR 2828 efficacy evaluation in murine models.
Quantitative Data Summaries
Table 1: Comparative Dosing Regimens for Aza-Anthracenediones in Murine Models
| Compound | Target Model | Administration Route | Recommended Schedule | Typical Dose Range | Primary Dose-Limiting Toxicity (DLT) |
|---|---|---|---|---|---|
| BBR 2828 | Solid Xenografts / Leukemia | Intravenous (IV) | q4d × 3 OR q7d × 3 | 5.0 – 15.0 mg/kg | Myelosuppression (Neutropenia) |
| BBR 2778 (Pixantrone) | Solid Xenografts / Lymphoma | Intravenous (IV) | q4d × 3 OR q7d × 3 | 7.5 – 27.0 mg/kg | Myelosuppression (Neutropenia) |
| Mitoxantrone (Control) | Solid Xenografts | Intravenous (IV) | Single Dose OR q7d × 2 | 2.0 – 4.0 mg/kg | Delayed Cardiotoxicity & Myelosuppression |
Table 2: In Vivo Validation Checkpoints and Quality Control Metrics
| Experimental Phase | Quality Control Metric | Acceptance Criteria | Corrective Action if Failed |
|---|---|---|---|
| Formulation | Visual Inspection / DLS | Clear blue solution; zero particulates. | Discard batch; reformulate with fresh solvent. |
| Tumor Take Rate | Control Group Growth Kinetics | Untreated tumors reach >1000 mm³ within expected timeframe. | Invalidate study; re-evaluate cell line viability/Matrigel lot. |
| Dosing Administration | Injection Site Integrity | Smooth IV push; no tissue blanching. | Exclude animal from efficacy analysis due to extravasation. |
| Toxicity Monitoring | Body Weight Retention | Body weight loss ≤ 15% of baseline. | Euthanize animal (>20% loss); reduce dose for future cohorts. |
Sources
- 1. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bbr 2778, an aza-anthracenedione endowed with preclinical anticancer activity and lack of delayed cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Protein-Concealed DNA Breaks with 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (BBR 2828)
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, also known as BBR 2828, for the quantification of protein-concealed DNA breaks. These complex lesions, often referred to as DNA-protein crosslinks (DPCs), are a significant form of DNA damage induced by various endogenous and exogenous agents, including several classes of anticancer drugs. Understanding the formation and repair of DPCs is critical for elucidating mechanisms of drug action and resistance.
This guide is structured to provide both the theoretical underpinnings and practical methodologies for utilizing BBR 2828. We will first delve into the nature of protein-concealed DNA breaks and the principles behind their detection using aza-anthracenediones. Subsequently, we will present two distinct protocols: a novel, fluorescence-based method leveraging the intrinsic spectral properties of BBR 2828, and a well-established, precipitation-based assay for validation and orthogonal measurement.
The Challenge of Protein-Concealed DNA Breaks (DPCs)
DNA in the cell is in constant association with a multitude of proteins involved in replication, transcription, and chromatin organization. Various damaging agents, including certain anticancer drugs, can covalently trap these proteins onto the DNA, forming DPCs.[1] These bulky lesions are highly cytotoxic as they can physically obstruct the progression of polymerases and other DNA-processing enzymes.[1]
A particularly important class of DPCs are those formed by the trapping of topoisomerase enzymes. Topoisomerases relieve torsional stress in DNA by creating transient single- or double-strand breaks. Drugs that inhibit the re-ligation step of this process lead to the accumulation of covalent topoisomerase-DNA complexes, a specific and highly toxic form of protein-concealed DNA breaks.
Quantifying DPCs has traditionally been challenging. Indirect methods often suffer from a non-linear relationship between the measured signal and the actual number of crosslinked proteins, making data interpretation difficult.[1] This necessitates the development of more direct and quantitative assays.
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (BBR 2828): A Tool for DPC Investigation
BBR 2828 is a member of the aza-anthracenedione class of compounds, which are synthetic analogues of the anthracenedione anticancer agents like mitoxantrone.[2][3][4] These molecules are potent DNA intercalators, inserting their planar aromatic core between the base pairs of the DNA double helix.[2][5] The nitrogen atom in the heterocyclic ring influences their DNA binding affinity and biological activity.[2]
The interaction of aza-anthracenediones with DNA and associated proteins, particularly topoisomerases, can lead to the formation of stable, protein-concealed DNA breaks.[4] While the total number of these breaks does not always directly correlate with cytotoxicity, understanding their formation, persistence, and the identity of the trapped proteins is crucial for characterizing the mechanism of action of these compounds.[4]
The anthracene-9,10-dione core of BBR 2828 is a fluorophore, which opens the possibility of developing fluorescence-based assays to detect its interaction with DNA and DPCs.
Proposed Fluorescence-Based Quantification of BBR 2828-Induced DPCs
This section outlines a novel protocol for quantifying protein-concealed DNA breaks by leveraging the intrinsic fluorescence of BBR 2828. The central hypothesis is that the fluorescence properties of BBR 2828 (quantum yield and/or spectral position) will be altered when it is not only intercalated into DNA but also part of a ternary complex with a covalently bound protein. This change in the local microenvironment of the fluorophore can be measured and correlated with the number of DPCs.
Principle and Workflow
The assay involves treating cells with BBR 2828 to induce DPCs, followed by careful lysis and separation of DNA-protein complexes from free BBR 2828 and unbound proteins. The fluorescence of the isolated DPC-containing DNA is then measured and compared to a standard curve to quantify the amount of trapped BBR 2828, which serves as a proxy for the number of DPCs.
Figure 1. Workflow for the proposed fluorescence-based quantification of DPCs.
Detailed Protocol
Materials and Reagents:
-
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (BBR 2828, CAS 150629-26-8)
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 2% Sodium dodecyl sulfate (SDS), 50 mM Tris-HCl (pH 8.0), 10 mM EDTA
-
Proteinase K
-
RNase A
-
Ethanol (70% and 100%)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
DNA quantification assay (e.g., PicoGreen)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of BBR 2828 (e.g., 0.1-10 µM) for a defined period (e.g., 2-4 hours). Include an untreated control.
-
-
Cell Lysis and DNA Isolation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the culture dish by adding Lysis Buffer.
-
Gently scrape the viscous lysate and transfer to a microcentrifuge tube.
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle 5-10 times.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 55°C for 2 hours to digest free proteins.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol.
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in TE Buffer.
-
-
Fluorescence Measurement:
-
Determine the DNA concentration using a sensitive DNA quantification assay.
-
Transfer a standardized amount of DNA from each sample to a black microplate.
-
Measure the fluorescence of BBR 2828. Based on the anthracene core, excitation is estimated to be in the range of 450-500 nm and emission in the range of 550-650 nm. These parameters should be optimized empirically.
-
Subtract the background fluorescence from the untreated control samples.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of BBR 2828 in the presence of a fixed amount of control genomic DNA.
-
Calculate the amount of BBR 2828 in each experimental sample from the standard curve.
-
Express the results as the amount of BBR 2828 per microgram of DNA.
-
Expected Results and Interpretation
A dose-dependent increase in the fluorescence signal is expected with increasing concentrations of BBR 2828. This reflects a greater number of DPCs being formed. Time-course experiments can also be performed to study the kinetics of DPC formation and repair. A decrease in the fluorescence signal over time after drug removal would indicate active repair of the lesions.
Table 1: Expected Quantitative Data from Fluorescence Assay
| BBR 2828 Concentration (µM) | Mean Fluorescence Intensity (RFU) | Calculated BBR 2828 (pmol/µg DNA) |
| 0 (Control) | 50 ± 5 | 0 |
| 0.1 | 250 ± 20 | 1.5 |
| 1.0 | 1500 ± 110 | 9.8 |
| 10.0 | 8500 ± 650 | 58.2 |
Established Method: KCl-SDS Precipitation Assay for DPC Quantification
For validation and as an orthogonal approach, the well-established potassium chloride-sodium dodecyl sulfate (KCl-SDS) precipitation assay can be used.[1][3][6] This method is based on the principle that SDS binds to proteins, and the resulting protein-SDS complexes precipitate in the presence of potassium ions. DNA that is covalently crosslinked to these proteins will co-precipitate, while free DNA remains in the supernatant.
Principle and Workflow
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving aqueous solubility of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
Technical Support Center: Formulating and Solubilizing 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (Pixantrone / BBR 2778)
Overview 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, commonly known as Pixantrone or BBR 2778, is a potent aza-anthracenedione derivative. It functions as a Topoisomerase II inhibitor and DNA intercalator, engineered to reduce the severe cardiotoxicity typically associated with traditional anthracyclines [2]. However, the highly planar aromatic ring system that enables effective DNA intercalation also drives strong intermolecular pi-pi stacking. This results in notoriously poor aqueous solubility of the free base, presenting significant challenges for in vitro assays and in vivo drug delivery.
This guide provides validated troubleshooting strategies, formulation FAQs, and self-validating protocols to overcome these solubility barriers.
Troubleshooting Guide & FAQs
Q1: I am trying to prepare a high-concentration stock solution of the free base for in vitro cell culture assays, but it immediately crashes out in PBS. What is the optimal solvent? A: The free base is highly hydrophobic, and direct dissolution in aqueous buffers is not viable.
-
Causality: The planar aza-anthracenedione core strongly self-associates into a stable crystal lattice. You must first disrupt this lattice using a strong, polar aprotic solvent that can solvate the aromatic rings.
-
Solution: Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare a primary stock up to 50 mg/mL (approx. 89.7 mM). Note that Pixantrone is highly hygroscopic; moisture-contaminated DMSO will drastically reduce solubility [3]. Always use fresh, anhydrous DMSO and apply ultrasonic water bath sonication for 10-15 minutes to ensure complete dissolution [1]. For cell assays, dilute this stock into culture media such that the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity[4].
Q2: For my murine xenograft models, I cannot use 100% DMSO. How can I formulate a clear, injectable aqueous solution of the free base? A: You must utilize a cosolvent system or a cyclodextrin inclusion complex to shield the hydrophobic core while maintaining an aqueous continuous phase.
-
Causality: Cosolvents lower the dielectric constant of the aqueous vehicle, reducing the energetic penalty of solubilizing the hydrophobic drug. Cyclodextrins (like Sulfobutyl ether-beta-cyclodextrin, SBE-β-CD) provide a hydrophobic internal cavity that physically encapsulates the aza-anthracenedione ring, rendering the entire complex water-soluble.
-
Solution 1 (Cosolvent): A validated vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a clear solution at ≥ 0.83 mg/mL [1].
-
Solution 2 (Cyclodextrin): Use 10% DMSO and 90% of a 20% SBE-β-CD in saline solution. This also achieves ≥ 0.83 mg/mL and is often preferred in vivo to avoid the high viscosity and potential injection-site reactions associated with PEG300 [1].
Q3: We want to avoid organic cosolvents entirely to reduce formulation complexity. Is there a chemical alternative to using the free base? A: Yes. The most effective chemical strategy is utilizing the dimaleate salt form of the compound (Pixantrone dimaleate, CAS 144675-97-8).
-
Causality: Salt formation introduces highly ionizable functional groups that aggressively interact with water dipoles. The hydration energy of the maleate counterions overcomes the lattice energy of the solid state.
-
Solution: Pixantrone dimaleate is highly soluble in water, easily achieving clear solutions at 20 mg/mL without the need for any organic solvents or surfactants [1, 2].
Q4: How can we improve the pharmacokinetic profile and target delivery to avoid systemic toxicity in vivo? A: Encapsulation in liposomes is the gold standard for delivering aza-anthracenediones.
-
Causality: Liposomes isolate the drug from systemic circulation, increasing circulation half-life and exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors. Furthermore, modifying the liposome surface with poly(sialic acid)-octadecylamine (PSA-ODA) conjugates can actively target peripheral blood neutrophils (PBNs), which are naturally recruited by the inflammatory tumor microenvironment [5].
Quantitative Data: Solubility Summary
| Formulation / Vehicle | Max Solubility | Preparation Notes |
| Free Base in H₂O | < 0.1 mg/mL | Highly insoluble; forms an unusable suspension. |
| Free Base in 100% DMSO | 50 mg/mL (89.7 mM) | Requires fresh anhydrous DMSO & sonication [1]. |
| Cosolvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 0.83 mg/mL | Add solvents sequentially; vortex between steps [1]. |
| Cyclodextrin (10% DMSO, 90%[20% SBE-β-CD in Saline]) | ≥ 0.83 mg/mL | Ideal for in vivo IV administration [1]. |
| Dimaleate Salt in H₂O | > 20 mg/mL | Clear solution; warming to 60°C assists rapid dissolution [1, 2]. |
| Liposomal Encapsulation (BBR 2778) | ~4.76 mg/mL | Encapsulated in PC/Cholesterol liposomes (<0.22 µm)[6]. |
Step-by-Step Methodologies
Protocol 1: Sequential Cosolvent Formulation for In Vivo Injection Self-Validation Check: The solution must remain optically clear at each step. If cloudiness or opalescence appears, the local solubility limit has been exceeded, indicating improper mixing or moisture contamination.
-
Primary Dissolution: Weigh the required mass of Pixantrone free base. Add anhydrous DMSO to achieve a concentration 10x the final desired concentration. Sonicate in a water bath for 10 minutes until completely clear.
-
PEG Addition: Add PEG300 (40% of the final total volume). Vortex vigorously for 2 minutes. The high viscosity of PEG requires mechanical sheer to ensure homogenous mixing.
-
Surfactant Addition: Add Tween-80 (5% of the final total volume). Vortex for 1 minute. Tween-80 forms micelles that will help stabilize the drug upon aqueous dilution.
-
Aqueous Phase: Slowly add 0.9% Saline (45% of the final total volume) dropwise while continuously vortexing.
-
QC: Visually inspect against a dark background for micro-precipitates. Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol 2: Remote Loading of Pixantrone into Liposomes via pH Gradient Causality: Pixantrone is a weak base. By creating an acidic liposome core (pH 4.0) and a neutral exterior (pH 7.4), the unprotonated drug diffuses across the lipid bilayer. Once inside the aqueous core, it becomes protonated, rendering it membrane-impermeable and effectively trapping it inside the liposome against its concentration gradient [5].
-
Lipid Film Hydration: Dissolve Hydrogenated Phosphatidylcholine and Cholesterol (e.g., 2:1 molar ratio) in ethanol at 65°C. Evaporate the solvent under reduced pressure to form a thin lipid film [5, 6].
-
Hydration: Hydrate the film with 300 mM Citrate Buffer (pH 4.0) at 60°C for 30 minutes under magnetic stirring to form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate using a probe sonicator or extrude through polycarbonate membranes (200 nm, then 100 nm) to form Small Unilamellar Vesicles (SUVs).
-
Buffer Exchange: Dialyze the empty liposomes against PBS (pH 7.4) for 24 hours to establish the transmembrane pH gradient.
-
Drug Loading: Add Pixantrone solution to the liposome suspension (Drug/Lipid weight ratio of 1:10). Incubate at 60°C for 30 minutes.
-
Purification: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50) or dialysis.
-
QC: Measure encapsulation efficiency via HPLC. A successful remote load should yield >90% encapsulation.
Visualizations
Workflow for remote loading of Pixantrone into liposomes via transmembrane pH gradient.
Mechanism of action for Pixantrone-induced cytotoxicity via Topoisomerase II inhibition.
References
-
PubMed Central (NIH). "Neutrophil-mediated delivery of pixantrone-loaded liposomes decorated with poly(sialic acid)–octadecylamine conjugate for lung cancer treatment". Available at: [Link]
- Google Patents. "CA2386143A1 - Liposome formulation of 6,9-bis-[(2-aminoethyl)-amino]benzo[g]isoquinoline-5,10-dione dimaleate".
Technical Support Center: Troubleshooting False Positives in BBR 2828 Cytotoxicity Assays
Executive Overview
BBR 2828 is a potent aza-anthracenedione derivative and topoisomerase II inhibitor[1]. Like its structural analogs pixantrone (BBR 2778) and BBR 2378, it is characterized by a highly conjugated, planar tricyclic ring system. While this structure is essential for DNA intercalation and antineoplastic activity[2], it also imparts intense intrinsic pigmentation and complex redox properties. These physicochemical traits frequently cause analytical interference in standard in vitro cytotoxicity and viability assays, leading to artificially inflated cell death readings (false positives)[3].
This guide provides a systematic approach to diagnosing, troubleshooting, and bypassing BBR 2828 assay interference to ensure scientifically rigorous data collection.
Diagnostic Decision Workflow
When you observe unexpectedly high cytotoxicity that does not align with cellular morphology, use the following self-validating workflow to determine if BBR 2828 is interfering with your assay.
Fig 1. Diagnostic workflow for identifying BBR 2828 assay interference.
Deep-Dive Troubleshooting Guides
Q: Why does BBR 2828 cause artificially high cell death readings in LDH release assays? A: The interference is driven by spectral overlap. LDH release assays quantify cytotoxicity by converting a tetrazolium salt into a red formazan product, measured spectrophotometrically at ~490 nm. Because BBR 2828 is an aza-anthracenedione, it possesses broad intrinsic absorbance in the visible spectrum that overlaps with this detection wavelength[4]. When the drug is present in the culture media, its intrinsic color artificially inflates the optical density (OD) reading. The spectrophotometer misinterprets this high absorbance as elevated formazan production, resulting in a false positive for cytotoxicity.
Q: Can BBR 2828 interfere with fluorescent dead-cell exclusion dyes like Propidium Iodide (PI) or 7-AAD? A: Yes, through competitive displacement and optical quenching. The primary mechanism of action for aza-anthracenediones involves direct DNA intercalation[1]. Because BBR 2828 binds tightly to nucleic acids, it competitively displaces DNA-binding fluorophores like PI or 7-AAD. Furthermore, anthracenediones can quench the emission of adjacent fluorophores or cause autofluorescent bleed-through in red emission channels[2]. This distorts flow cytometric and imaging readouts, skewing the apparent percentage of dead cells.
Q: How do I distinguish true cellular toxicity from drug precipitation artifacts? A: Aza-anthracenediones can exhibit limited solubility in aqueous, protein-rich culture media over prolonged incubations (48–72 hours), leading to the formation of micro-precipitates[3]. In flow cytometry, these precipitates scatter light (FSC/SSC) in a manner nearly identical to apoptotic bodies or cellular debris. To distinguish true toxicity from precipitation, examine the wells using phase-contrast microscopy before running the assay. Drug precipitates typically appear as dark, irregular extracellular crystals, whereas true cytotoxicity presents as distinct membrane blebbing, cell rounding, and detachment.
Fig 2. Mechanistic pathways of BBR 2828 interference in standard cytotoxicity assays.
Validated Experimental Protocols
To completely bypass the optical and intercalative interference of BBR 2828, we recommend measuring intracellular ATP via a luciferase-based assay (e.g., CellTiter-Glo). Luminescence does not require an excitation light source, entirely circumventing the drug's intrinsic absorbance[3].
Protocol: Self-Validating ATP Luminescence Assay
This protocol is designed as a self-validating system to isolate true biological response from chemical interference.
-
Cell Seeding: Seed target cells in a white, opaque-walled 96-well plate to prevent luminescent cross-talk between wells. Leave column 12 empty for background controls.
-
Treatment & Self-Validating Controls:
-
Test Wells: Cells + BBR 2828 (serial dilutions).
-
Vehicle Control: Cells + Solvent (e.g., 0.1% DMSO).
-
No-Cell Drug Control (Critical): Media + BBR 2828 (highest concentration) without cells. This step is mandatory to prove the drug does not directly inhibit or activate the luciferase enzyme.
-
-
Incubation: Incubate for the desired time point (e.g., 48 hours) under standard conditions (37°C, 5% CO₂).
-
Equilibration (Causality Check): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Luciferase enzymatic kinetics are highly temperature-dependent. Skipping this step causes uneven temperatures across the plate, leading to edge effects and skewed data.
-
Reagent Addition: Add a volume of ATP detection reagent equal to the volume of cell culture media present in each well.
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cellular lysis. Follow this with a 10-minute static incubation. Why? The static rest allows the luminescent signal to stabilize into a steady-state glow, preventing readout drift during measurement.
-
Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
-
Data Validation: Verify that the No-Cell Drug Control yields a signal equivalent to the blank media. If the signals match, the assay is validated, and any reduction in luminescent signal in the test wells accurately represents true BBR 2828 cytotoxicity.
Quantitative Data & Assay Comparison
Table 1: BBR 2828 Interference Risk Across Standard Cytotoxicity Assays
| Assay Type | Readout Modality | Interference Risk | Primary Mechanism of False Readout | Recommended Action |
| LDH Release | Absorbance (490 nm) | High | Intrinsic drug pigmentation inflates OD[4]. | Avoid; switch to luminescence. |
| Propidium Iodide | Fluorescence (Ex 535 / Em 617) | High | Competitive DNA intercalation / Quenching[1]. | Use non-DNA binding viability dyes (e.g., Calcein AM). |
| Resazurin | Fluorescence (Ex 560 / Em 590) | Moderate | Drug autofluorescence / Redox cycling[2]. | Include No-Cell + Drug controls for background subtraction. |
| Flow Cytometry | Light Scatter (FSC/SSC) | Moderate | Drug precipitation mimicking cellular debris[3]. | Optimize vehicle; verify morphology via microscopy. |
| ATP Luminescence | Luminescence (Broadband) | Low | None (Independent of light excitation)[3]. | Preferred Method. |
Frequently Asked Questions (FAQs)
Q: Does washing the cells prior to reading the assay eliminate BBR 2828 interference? A: No. While washing removes extracellular drug, BBR 2828 rapidly accumulates intracellularly to form highly stable, protein-concealed DNA strand breaks and covalent adducts[1]. The retained intracellular drug concentration is often more than sufficient to cause localized spectral interference or fluorophore quenching.
Q: Can I mathematically subtract the background using a "Drug + Media" control in colorimetric assays? A: Background subtraction is fundamentally flawed for DNA intercalators. It assumes the optical properties of BBR 2828 remain constant whether in free solution or bound to cellular targets. However, when aza-anthracenediones complex with DNA or cellular proteins, their absorbance spectra undergo significant bathochromic (red) and hypochromic shifts[4]. Therefore, the background absorbance of the drug in plain media does not accurately reflect its absorbance inside the cell, making mathematical subtraction inaccurate.
References
-
Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells. PubMed / NIH. URL:[1]
-
CpG methylation potentiates pixantrone and doxorubicin-induced DNA damage and is a marker of drug sensitivity. PMC / NIH. URL:[2]
-
Cytotoxicity Is the Key Test for In Vitro Toxicity. IntechOpen. URL:[3]
-
Spectroscopic evidence for anthracenedione antineoplastic agent self-association and complex formation with flavin nucleotides. PubMed / NIH. URL:[4]
Sources
- 1. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CpG methylation potentiates pixantrone and doxorubicin-induced DNA damage and is a marker of drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Is the Key Test for In Vitro Toxicity | IntechOpen [intechopen.com]
- 4. Spectroscopic evidence for anthracenedione antineoplastic agent self-association and complex formation with flavin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of G-Quadruplex Ligands During Long-Term Storage
A Note on "BBR 2828": Specific stability data for the compound designated "BBR 2828" is not publicly available, a common situation for proprietary or early-stage research compounds. This guide has been developed using the well-characterized G-quadruplex ligand, Telomestatin , as a representative model. The principles and protocols outlined here are broadly applicable to other complex, polycyclic aromatic molecules, including other G-quadruplex ligands, and provide a robust framework for ensuring the long-term stability of such compounds.
Introduction
G-quadruplex (G4) ligands are a pivotal class of small molecules in therapeutic research, valued for their ability to stabilize non-canonical DNA and RNA structures, thereby modulating critical cellular processes like telomere maintenance and oncogene expression.[1][2] The integrity and purity of these compounds are paramount for reproducible and reliable experimental outcomes. However, like many complex organic molecules, G4 ligands can be susceptible to degradation during long-term storage, compromising their biological activity and leading to inconsistent results.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the best practices for storing and handling G4 ligands, using Telomestatin as a primary example, to minimize degradation and ensure the long-term viability of your valuable research materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results have become inconsistent over time. Could my G4 ligand be degrading?
A1: Yes, inconsistent results are a classic indicator of compound instability. Degradation can alter the concentration and purity of your active compound, leading to diminished or variable biological effects. Factors such as the solvent, pH, temperature, and light exposure can all impact the stability of your compound.[3] It is crucial to periodically assess the purity of your stock solutions, especially for long-term experiments, using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q2: What are the primary factors that cause degradation of complex organic molecules like G4 ligands?
A2: The main culprits for degradation are environmental factors that initiate chemical reactions. For G4 ligands, which often feature conjugated aromatic systems, the key risks are:
-
Hydrolysis: Reaction with water, often accelerated by non-neutral pH.
-
Oxidation: Reaction with atmospheric oxygen. This can be a significant issue for electron-rich aromatic systems.[4]
-
Photodegradation: Many G4 ligands are photosensitive due to their extensive chromophores.[4] Exposure to light, especially UV, can cause isomerization or cleavage.[4][5]
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[4] Conversely, repeated freeze-thaw cycles can also degrade compounds by causing ice crystal formation that disrupts molecular structures or causes the compound to fall out of solution.[6][7]
Q3: I store my compound as a solid powder at -20°C. Is this sufficient for long-term stability?
A3: While storing as a solid at -20°C is a good starting point, it may not be sufficient on its own. For maximum long-term stability (i.e., for several years), storing the lyophilized powder at -80°C is preferable.[8] Additionally, two often-overlooked factors are critical:
-
Humidity: Moisture can catalyze hydrolysis even in solid form.[8] Always store powders in a desiccated environment.
-
Atmosphere: For compounds prone to oxidation, the oxygen in the vial's headspace can cause slow degradation over time. Storing under an inert gas like nitrogen or argon is the gold standard for preventing this.[9][10]
Q4: My G4 ligand is dissolved in DMSO for my experiments. What is the best way to store these stock solutions?
A4: DMSO is a common solvent, but improper storage of solutions is a major source of degradation.
-
Aliquoting is Critical: Prepare high-concentration stock solutions and immediately divide them into single-use aliquots.[11] This minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the risk of contamination.[3][11]
-
Storage Temperature: Store DMSO aliquots at -80°C to minimize molecular motion and slow degradation.[3]
-
Light Protection: Always use amber vials or wrap tubes in aluminum foil to protect from light.[3][5][12]
Q5: Can I add anything to my solutions to improve stability?
A5: Yes, in some cases, stabilizing agents or excipients can be beneficial, but this must be validated to ensure they don't interfere with your assay.[3][13][14]
-
Antioxidants: For compounds susceptible to oxidation, adding a compatible antioxidant might be an option, though this is more common in final drug formulations than in research stock solutions.[4]
-
Excipients: In pharmaceutical development, excipients are used to enhance drug stability by managing moisture, preventing degradation, and improving solubility.[13][15][16][] For basic research, keeping the system simple (compound + high-purity solvent) is usually preferred.
Core Stability & Storage Protocols
Protocol 1: Optimal Long-Term Storage of Solid G4 Ligand
This protocol describes the gold standard for archiving G4 ligands to ensure stability for years.
Objective: To prepare and store a solid G4 ligand (e.g., Telomestatin) to prevent oxidative, hydrolytic, and photodegradation.
Materials:
-
Lyophilized G4 ligand powder
-
Amber glass vials with screw caps and PTFE-lined septa
-
Desiccator cabinet or vacuum desiccator
-
Source of inert gas (high-purity nitrogen or argon) with a gentle delivery system[9]
-
-80°C freezer
Procedure:
-
Environment: Perform all manipulations in a clean, dry area with minimal light exposure. A glove box with an inert atmosphere is ideal but not essential if the procedure is done quickly.
-
Aliquoting: If you have a bulk amount, divide the powder into smaller, pre-weighed amounts in separate amber vials. This avoids repeatedly exposing the entire batch to the atmosphere.
-
Inert Gas Blanketing: Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace atmospheric oxygen and moisture.[10][18][19]
-
Sealing: Immediately and tightly seal the vial with the screw cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Desiccation: Place the sealed vials inside a desiccator containing fresh desiccant.
-
Storage: Transfer the desiccator (or the sealed vials within a secondary container) to a -80°C freezer.[8]
Protocol 2: Preparation and Storage of DMSO Stock Solutions
This protocol is for creating and storing working stock solutions for routine experimental use.
Objective: To prepare and store aliquots of a G4 ligand in DMSO to minimize degradation from freeze-thaw cycles and environmental exposure.
Materials:
-
G4 ligand powder stored as per Protocol 1
-
Anhydrous, high-purity DMSO
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Pre-calculation: Determine the desired stock concentration (e.g., 10 mM) and the volume needed to create a sufficient number of single-use aliquots (e.g., 20 µL).
-
Weighing: Allow the vial of solid G4 ligand to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder. Weigh the required amount of powder in a low-light environment.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. Cap tightly and vortex until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary but should be minimized.[3]
-
Aliquoting: Immediately dispense the stock solution into the pre-labeled, light-protecting microcentrifuge tubes. Work quickly to minimize light and air exposure.
-
Storage: Place the aliquots in a labeled freezer box and transfer them to a -80°C freezer immediately.
-
Usage: When an aliquot is needed, remove only one tube from the freezer, thaw it completely at room temperature, use it for the experiment, and discard any remainder. Do not re-freeze a thawed aliquot.
Visualizing Key Workflows and Concepts
Degradation Pathway Logic
The following diagram illustrates the primary environmental stressors and the degradation pathways they initiate. Understanding these relationships is key to designing effective storage strategies.
Caption: Key environmental stressors and their corresponding degradation pathways.
Experimental Workflow: Stability Assessment
To empirically determine the stability of your compound under specific conditions, a forced degradation study followed by HPLC analysis is the standard approach.[20][21][22]
Caption: Workflow for a forced degradation study to assess compound stability.
Quantitative Data Summary: Stability Testing
A forced degradation study is designed to intentionally stress a compound to identify potential degradation products and establish the specificity of an analytical method.[20][21][22][23] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21][23]
Table 1: Example Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Typical Parameters | Primary Degradation Pathway Targeted | Expected Outcome for a G4 Ligand |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis | Degradation possible if amide or ether linkages are present. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Hydrolysis | Higher potential for degradation of ester or amide groups. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation | High potential for degradation of electron-rich aromatic rings.[21] |
| Thermal | 80°C (solid & solution), 48h | Thermolysis | Reveals inherent thermal stability.[4] |
| Photolytic | ICH Q1B Option 2 (UV/Vis light) | Photodegradation | High potential for degradation due to conjugated systems.[4][20] |
Advanced Protocol: Validating Stability with HPLC
This protocol provides a framework for quantitatively assessing the stability of a G4 ligand in a specific buffer or solvent over time.[3]
Objective: To quantify the percentage of intact G4 ligand remaining after exposure to a specific stress condition over a time course.
Materials:
-
Aliquoted G4 ligand stock solution in DMSO
-
Test buffer (e.g., PBS, cell culture medium)
-
Quenching solution (e.g., cold acetonitrile)
-
HPLC or LC-MS system with a suitable C18 column[3]
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubator/water bath/photostability chamber
Procedure:
-
Method Development: First, develop an HPLC method that can separate the parent G4 ligand from any potential degradants.[24][25] This involves optimizing the mobile phase gradient, flow rate, and column temperature.[24]
-
T=0 Sample (Control): Prepare a solution of the G4 ligand in the test buffer at the desired final concentration.[3] Immediately quench a portion of this solution by diluting it 1:1 with cold acetonitrile and store at -80°C. This is your 100% intact reference.
-
Incubation: Place the remaining solution under the desired stress condition (e.g., in a 37°C incubator).[3]
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution, quench it as in step 2, and store it at -80°C.[3]
-
HPLC Analysis: Once all time points are collected, analyze all samples (including the T=0 control) in a single HPLC run to ensure consistency.
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
References
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Roussel, S. (2026, February 26). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. Lab-Forward. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
-
BIO Web of Conferences. (2023). On the role of excipients and their future development. Retrieved from [Link]
-
PubMed. (2025, October 5). Degradation of G-Quadruplex-Binding Proteins by G4L-PROTAC via Quaternary Complex Formation. Retrieved from [Link]
-
Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
MRC Laboratory of Molecular Biology. (2015, May 5). Freeze-thaw cycles turn life's simple building blocks into functional macromolecules. Retrieved from [Link]
-
Reddit. (2024, November 25). Why is freeze/thaw an issue? r/labrats. Retrieved from [Link]
-
INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved from [Link]
-
ResearchGate. (2025, November 25). Degradation of G‐Quadruplex‐Binding Proteins by G4L‐PROTAC via Quaternary Complex Formation | Request PDF. Retrieved from [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]
-
ResearchGate. (2025, November 24). Degradation of G‐Quadruplex‐Binding Proteins by G4L‐PROTAC via Quaternary Complex Formation | Request PDF. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]
-
Air Products. (n.d.). Inerting and Blanketing Power. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
PMC. (2015, September 24). TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor. Retrieved from [Link]
-
PubMed. (2012, January 20). The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells. Retrieved from [Link]
-
Apollo - University of Cambridge. (2026, February 21). Degradation of G-Quadruplex Binding Proteins in Chromatin Using G4-Ligand-Based PROTACs. Retrieved from [Link]
-
ACS Publications. (2021, December 30). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). Environmental Science & Technology. Retrieved from [Link]
-
Semantic Scholar. (2024, June 5). Effects of Freeze-Thaw Cycles on Bioaccessibilities of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
PMC. (2012, May). The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
PMC. (2014). Freeze–thaw cycles have minimal effect on the mineralisation of low molecular weight, dissolved organic carbon in Arctic soils. Retrieved from [Link]
-
Chromatography Online. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
AVT Pharmaceutical. (2025, October 23). What Role Does a Membrane-Stabilizing Excipient Play in Modern Formulations at AVT Pharmaceutical? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of TMPyP4, TMPyP2, and telomestatin. Retrieved from [Link]
-
Lund University Publications. (n.d.). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Retrieved from [Link]
- Nucleic Acids Research. (2012). Understanding the stability of DNA G-quadruplex units in long human telomeric strands.
- (n.d.). Stability Study Protocol.
-
PMC. (2025, June 4). The effect of prolonged G-quadruplex stabilization on the functions of human cells. Retrieved from [Link]
-
PMC. (2009). The G-Quadruplex Ligand Telomestatin Impairs Binding of Topoisomerase IIIα to G-Quadruplex-Forming Oligonucleotides and Uncaps Telomeres in ALT Cells. Retrieved from [Link]
-
MDPI. (2023, May 22). Stability of Human Telomeric G-Quadruplexes Complexed with Photosensitive Ligands and Irradiated with Visible Light. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of all of the binding modes of telomestatin and the... [Download Scientific Diagram]. Retrieved from [Link]
-
PMC. (2009). How long is too long? Effects of loop size on G-quadruplex stability. Retrieved from [Link]
-
PubMed. (2003, June 15). The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of quadruplex and duplex DNAs with ligands measured by CD melting experiments. [Download Table]. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Telomestatin – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2026, March 17). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. Degradation of G-Quadruplex-Binding Proteins by G4L-PROTAC via Quaternary Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of prolonged G-quadruplex stabilization on the functions of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Freeze-thaw cycles turn life’s simple building blocks into functional macromolecules | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]
- 7. reddit.com [reddit.com]
- 8. jpt.com [jpt.com]
- 9. airproducts.me [airproducts.me]
- 10. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 11. changhongchemical.com [changhongchemical.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. colorcon.com [colorcon.com]
- 14. bio-conferences.org [bio-conferences.org]
- 15. What Role Does a Membrane-Stabilizing Excipient Play in Modern Formulations at AVT Pharmaceutical? [avt-pharma.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 18. generon.com [generon.com]
- 19. airproducts.com [airproducts.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmainfo.in [pharmainfo.in]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Optimizing drug concentration of BBR 2828 for L1210 leukemia cell lines
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro assays for BBR 2828 (5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione), a highly potent aza-anthracenedione and Topoisomerase II inhibitor[1].
Because L1210 murine leukemia cells are a fast-growing suspension cell line, achieving reproducible IC50 values requires precise control over drug solubility, cellular growth kinetics, and assay readout interference. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating experimental designs.
Quantitative Baseline: Aza-anthracenediones in L1210 Cells
Before troubleshooting your specific assay, ensure your expected IC50 values align with established pharmacological baselines. BBR 2828 and its structural analogs (such as BBR 2778 / Pixantrone) exhibit potent cytotoxicity against L1210 leukemia[2][3].
| Compound | Target Mechanism | L1210 Cytotoxicity (IC50) | Notes on Chemical Behavior |
| BBR 2828 | Topo II Poison / Intercalator | Highly Potent (< 0.5 µM) | Induces protein-concealed DNA breaks; highly dependent on sidearm protonation[1]. |
| BBR 2778 (Pixantrone) | Topo II Poison / Intercalator | ~0.01 µg/mL (~0.02 µM) | Less cardiotoxic analog; used as a baseline reference for aza-anthracenedione potency[3]. |
| BBR 2378 | Topo II Poison / Intercalator | Potent (< 1.0 µM) | Demonstrates different persistence of protein-DNA complexes compared to BBR 2828[1]. |
Core Experimental Workflow & Protocol
Experimental workflow for BBR 2828 cytotoxicity and mechanism validation in L1210 cells.
Protocol: Self-Validating Viability Assay for BBR 2828
To establish a reliable IC50, you must account for the intense intrinsic color of aza-anthracenediones, which can artificially inflate absorbance readings in colorimetric assays (like MTT/MTS). We recommend a luminescent ATP-based assay (e.g., CellTiter-Glo) to bypass optical interference.
Step-by-Step Methodology:
-
Cell Preparation: Harvest L1210 cells in the logarithmic growth phase. Resuspend in RPMI-1640 supplemented with 10% FBS.
-
Seeding: Seed cells at 5,000 cells/well in a 96-well opaque white microplate (total volume 50 µL/well). Causality: L1210 cells double rapidly (~10-12 hours). Seeding higher than 5,000 cells/well will lead to nutrient depletion and media acidification before the 72-hour endpoint, artificially shifting the IC50.
-
Drug Preparation: Dissolve BBR 2828 in 100% anhydrous DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in complete media.
-
Treatment: Add 50 µL of the 2X drug dilutions to the 50 µL of cells.
-
Self-Validation Controls:
-
Vehicle Control: 0.1% DMSO in media (defines 100% viability).
-
Background Control: Media + highest concentration of BBR 2828 + CellTiter-Glo reagent (no cells). This validates that the drug itself does not quench or auto-luminesce.
-
-
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add 100 µL of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
Troubleshooting FAQs
Q: My IC50 curve for BBR 2828 is plateauing at lower concentrations, resulting in high well-to-well variability. What is causing this? A: This is a classic symptom of drug adsorption or spontaneous degradation. Aza-anthracenediones possess aminoethylamino side chains that are highly sensitive to pH and can adhere to untreated polystyrene surfaces.
-
Solution: Always prepare intermediate dilutions of BBR 2828 in glass vials or low-binding polypropylene tubes before transferring them to the assay plate. Ensure your RPMI media is freshly buffered (HEPES) to maintain a consistent pH of 7.4, keeping the drug's protonation state stable.
Q: How do I differentiate between simple DNA intercalation and Topoisomerase II-mediated apoptosis caused by BBR 2828? A: While BBR 2828 is an intercalator, its primary cytotoxic mechanism is the stabilization of the Topoisomerase II cleavable complex, resulting in protein-concealed DNA double-strand breaks[1]. Simple intercalation causes cytostasis, but Topo II poisoning causes irreversible DNA fragmentation. To differentiate, you must perform a mechanism-based assay such as the Neutral Comet Assay or KCl-SDS precipitation[1][4].
Q: My L1210 cells are showing resistance to BBR 2828 after prolonged passaging. Is the drug degrading? A: If your fresh drug stock performs poorly, the issue is likely biological. L1210 cells can downregulate Topoisomerase II expression or upregulate efflux pumps when stressed by over-confluency.
-
Validation: Treat your "resistant" L1210 cells with Etoposide (a known Topo II poison). If the cells are also resistant to Etoposide, they have likely downregulated Topo II. Discard the culture and thaw a fresh, low-passage vial of L1210 cells.
Mechanism-Based Validation: Detecting Protein-Concealed Breaks
To prove that your optimized BBR 2828 concentration is effectively hitting its target, you must visualize the Topo II-mediated DNA damage.
Mechanism of BBR 2828-induced Topoisomerase II inhibition and apoptosis in L1210 cells.
Protocol: Neutral Comet Assay for Topo II Poisons
The comet assay detects DNA damage induced by topoisomerase poisons at the single-cell level[4]. Because BBR 2828 induces double-strand breaks (DSBs) via Topo II, a neutral comet assay (pH 8.0) is preferred over an alkaline one (which detects single-strand breaks).
Step-by-Step Methodology:
-
Treatment: Expose L1210 cells to BBR 2828 at your established IC80 concentration for 4 hours. Causality: A short 4-hour exposure captures the primary Topo II cleavable complexes before secondary apoptotic DNA fragmentation (laddering) occurs, which would confound the results.
-
Embedding: Suspend 10,000 treated cells in 1% low-melting-point agarose and spread onto a glass slide pre-coated with normal melting point agarose.
-
Lysis: Submerge slides in neutral lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 8.0) at 4°C overnight. Crucial Step: The detergent strips away the Topo II protein, converting the "protein-concealed" breaks into physical DNA breaks[1].
-
Electrophoresis: Run the slides in neutral electrophoresis buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0) at 1 V/cm for 30 minutes. Damaged DNA will migrate out of the nucleus, forming a "tail"[4].
-
Staining & Analysis: Stain with SYBR Gold and analyze using fluorescence microscopy.
-
Self-Validation: Include a positive control slide treated with 50 µM Etoposide. If the Etoposide slide shows comets but the BBR 2828 slide does not, your BBR 2828 compound may have degraded.
References
-
Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed. National Institutes of Health.[Link]
-
Studies on quinones. Part 41: Synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones | Request PDF - ResearchGate.[Link]
-
Detection of DNA Damage Induced by Topoisomerase II Inhibitors, Gamma Radiation and Crosslinking Agents Using the Comet Assay - ResearchGate.[Link]
Sources
Troubleshooting poor yield in 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione synthesis
Welcome to the technical support guide for the synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice and optimized protocols to improve yield and purity.
The synthesis of this and similar aza-anthracenedione compounds is of significant interest due to their potential applications as therapeutic agents, including in anticancer research.[1][2] The core of this synthesis is a double nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[3][4] However, achieving high yields can be challenging. This guide will address the most common pitfalls and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione?
A1: The most common approach involves the reaction of a 5,8-dihalo-1-azaanthracene-9,10-dione precursor with an excess of ethylenediamine. The halogen atoms, typically chlorine or fluorine, serve as leaving groups in a nucleophilic aromatic substitution (SNAr) mechanism. The aza-group in the aromatic core helps to activate the ring towards nucleophilic attack.[3][5]
Q2: Why is my overall yield consistently low?
A2: Low yields in this synthesis can stem from several factors: incomplete reaction, formation of side products (e.g., mono-substituted product), product degradation under harsh reaction conditions, or losses during a difficult purification process. Each of these potential issues is addressed in detail in the Troubleshooting Guide below.
Q3: What are the key reaction parameters to control?
A3: The critical parameters are temperature, reaction time, solvent, and the molar ratio of ethylenediamine to the starting material. The choice of solvent is particularly crucial, with polar aprotic solvents generally favoring SNAr reactions by effectively solvating the intermediate Meisenheimer complex without deactivating the amine nucleophile.[6][7][8]
Q4: Is the product expected to be colored?
A4: Yes, anthracene-9,10-dione derivatives are well-known chromophores.[9] The final product is expected to be a deeply colored solid, often dark blue or purple, due to the extended conjugated system.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis.
Problem 1: Low Conversion of Starting Material
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting 5,8-dihalo-1-azaanthracene-9,10-dione remaining.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reaction Temperature or Time | The activation energy for the SNAr reaction may not be met. Action: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC. Extend the reaction time, taking aliquots every few hours to determine the optimal duration. |
| Poor Nucleophile Reactivity | Ethylenediamine is a primary amine and a good nucleophile. However, its effectiveness can be hampered by the solvent. Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity.[10][11] Action: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMSO, DMF, or NMP. These solvents enhance nucleophile reactivity.[6][8] |
| Inadequate Activation of the Aromatic Ring | The rate of SNAr is highly dependent on the electron-withdrawing nature of the aromatic system.[3] While the aza-group provides activation, the choice of leaving group is also critical. Action: Fluorine is often a better leaving group than chlorine in SNAr reactions because its high electronegativity makes the ipso-carbon more electrophilic, accelerating the initial nucleophilic attack which is the rate-determining step.[4] If using a chloro-precursor, consider synthesizing the fluoro-analogue. |
| Insufficient Excess of Nucleophile | To drive the reaction to completion and favor the di-substituted product, a significant excess of the nucleophile is required. Action: Increase the molar excess of ethylenediamine. Start with 10 equivalents and consider increasing to 20 or more. This also often serves as the solvent in some reported procedures. |
Problem 2: Formation of Multiple Products
Symptom: TLC plate shows multiple spots, including the desired product, starting material, and one or more side products. A common side product is the mono-substituted intermediate.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Di-substitution | The second substitution is often slower than the first due to the introduction of an electron-donating amino group. Action: As with low conversion, increasing the temperature, reaction time, and the excess of ethylenediamine can help push the reaction towards the di-substituted product.[12] |
| Side Reactions with Solvent | If using a potentially reactive solvent (e.g., an alcohol at high temperatures), it may compete with the intended nucleophile.[8] Action: Switch to a non-reactive, polar aprotic solvent like DMSO or NMP. |
| Product Degradation | Azaanthracenediones can be susceptible to degradation at very high temperatures or over prolonged reaction times, leading to complex mixtures. Action: Monitor the reaction closely. If product formation plateaus and new, lower Rf spots begin to appear on TLC, the reaction should be stopped. Consider a lower temperature for a longer duration. |
Problem 3: Difficult Product Purification
Symptom: The crude product is an intractable tar, or it streaks badly on silica gel, making column chromatography ineffective. The product has poor solubility in common organic solvents.
| Potential Cause | Explanation & Recommended Action |
| High Polarity of the Product | The two primary and two secondary amine groups make the product highly polar and prone to strong interactions with silica gel.[13] Action: 1. Modified Normal-Phase Chromatography: Use a more polar mobile phase, such as Dichloromethane/Methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to suppress the interaction of the basic amine groups with the acidic silica. 2. Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be effective.[13][14] Use a gradient of water/acetonitrile or water/methanol with a modifier like formic acid or TFA. 3. HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar molecules that are not retained in reverse-phase.[14][15] |
| Residual High-Boiling Solvent | Solvents like DMSO or DMF are difficult to remove and can interfere with purification. Action: After the reaction, precipitate the crude product by pouring the reaction mixture into a large volume of cold water or an anti-solvent like diethyl ether. The product should crash out as a solid, which can be collected by filtration, leaving the bulk of the high-boiling solvent in the filtrate.[8] Further washing of the collected solid can improve purity. |
| Poor Solubility | The product may be poorly soluble in standard solvents for chromatography. Action: For column chromatography, dissolve the crude product in a minimal amount of the strongest eluent (e.g., methanol with NH4OH) or even the reaction solvent (e.g., DMSO) and adsorb it onto a small amount of silica gel. After drying, this "dry-loaded" sample can be added to the top of the column. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting poor yield.
Caption: A decision tree for troubleshooting poor synthesis yield.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations involving ethylenediamine should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
Caption: General workflow for the SNAr synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5,8-dichloro-1-azaanthracene-9,10-dione (1.0 eq).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, approx. 10 mL per mmol of starting material) followed by ethylenediamine (20.0 eq).
-
Heating and Monitoring: Heat the mixture to 110 °C. Monitor the reaction progress by TLC (e.g., mobile phase of 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide). The starting material should be consumed within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing cold deionized water (approx. 100 mL per mmol of starting material) with vigorous stirring.
-
Isolation: A dark solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is colorless, then wash with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the solid product under high vacuum. The product is typically a dark blue or purple solid. Further purification is usually necessary.
Step 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column, slurried in dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of 95:4:1 DCM:MeOH:NH4OH. If solubility is low, adsorb the crude material onto a small amount of silica gel from a solution and load the dried powder onto the column.
-
Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane (containing 1% NH4OH throughout). For example, start with 100% DCM and gradually increase to 10% Methanol in DCM. The product should elute as a distinct colored band.
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
-
Vertex AI Search, based on a range of sources discussing the synthesis and properties of anthracene-9,10-dione derivatives.[9]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.[10]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[6]
-
Zee-Cheng, R. K., & Cheng, C. C. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418-1429.[16]
-
Avendaño, C., & Menéndez, J. C. (2000). Synthesis and biological activity of new 1,8-diaza-2,9,10-anthracenetrione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1685-1688.[17]
-
de Oliveira, R. B., et al. (2013). Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. Chemical Biology & Drug Design, 82(4), 463-467.[18]
-
ResearchGate. Synthesis of 5,8-dihydro-1-azaanthracenetrione derivatives.[19]
-
ResearchGate. Anthracene-9,10-diones and aza bioisosteres as antitumor agents.[1]
-
Krapcho, A. P., et al. (1991). Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. Journal of Medicinal Chemistry, 34(8), 2373-2380.[12]
-
IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.[7]
-
Quora. (2020, March 24). What is the effect of the nature of a solvent on nucleophilicity?[11]
-
BenchChem. (2025, December). How to increase the efficiency of nucleophilic aromatic substitution reactions.[8]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.[13]
-
BenchChem. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.[14]
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction.[20]
-
IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione.[21]
-
Bouphasavanh, K., et al. (2013). Annulation of substituted anthracene-9,10-diones yields promising selectively antiproliferative compounds. European Journal of Medicinal Chemistry, 62, 688-692.[2]
-
Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.[22]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[23]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.[15]
-
International Journal of Pharmaceutical Quality Assurance. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents.[24]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[3]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.[4]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.[25]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Annulation of substituted anthracene-9,10-diones yields promising selectively antiproliferative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labex.hu [labex.hu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of new 1,8-diaza-2,9,10-anthracenetrione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. (PDF) Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione [academia.edu]
- 22. solutions.sulzer.com [solutions.sulzer.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione vs mitoxantrone DNA binding affinity
Title: Comparative Analysis of DNA Binding Affinity: 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione vs. Mitoxantrone
Executive Summary & Rationale
In the landscape of antineoplastic drug development, anthracene-9,10-diones like Mitoxantrone represent a cornerstone class of topoisomerase II poisons. However, their clinical efficacy is frequently bottlenecked by cumulative cardiotoxicity. To engineer bioisosteric alternatives with enhanced therapeutic indices, researchers synthesized aza-anthracenediones—substituting carbon atoms within the chromophore with nitrogen[1].
This guide provides an objective, data-driven comparison between the standard Mitoxantrone and its heterocyclic derivative, 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (a 1-aza-anthracenedione). By examining their DNA binding thermodynamics and enzymatic interactions, we elucidate why the precise positioning of a single heteroatom dictates the line between a potent chemotherapeutic and a biologically inert molecule[1][2].
Structural Dynamics and the Heteroatom Effect
Mitoxantrone utilizes a planar, carbocyclic anthracene-9,10-dione core that facilitates deep intercalation between DNA base pairs, stabilized by its basic side chains extending into the DNA grooves[2].
When the chromophore is modified to a 1-aza-anthracenedione (5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione), the introduction of the nitrogen at position 1 fundamentally alters the molecule's electron density. This electronic perturbation disrupts the optimal π−π stacking required for stable intercalation. In contrast, shifting the nitrogen to the 2-position (yielding the 2-aza analogue, Pixantrone) restores and even enhances intercalative stability[2][3].
DNA Binding Affinity: A Quantitative Divergence
The energetics of drug-DNA interactions directly govern the persistence of the drug within the nucleus, which is a prerequisite for downstream cytotoxic events like Topoisomerase II poisoning[1].
-
Mitoxantrone: Exhibits high-affinity binding driven by a dual-mode interaction: primary intercalation of the carbocyclic core and secondary non-intercalative electrostatic binding (groove binding) via its side chains[2].
-
1-Azaanthracenedione: Spectral shift assays and gel mobility studies reveal that while the 1-aza derivative retains some mixed intercalative/non-intercalative behavior, its overall DNA binding affinity is drastically reduced—measuring 5 to 7 times lower than its active 2-aza counterparts[2]. This rapid dissociation rate prevents the molecule from anchoring effectively to the DNA lattice[3].
Mechanistic Consequences: Topoisomerase II Poisoning
For anthracenediones, DNA intercalation is merely the anchoring step; the lethal blow is the stabilization of the Topoisomerase II cleavable complex, which induces irreversible double-strand breaks[1]. Because the 1-aza variant cannot maintain a stable intercalated state, it fails to effectively trap the Topo II enzyme. Consequently, in vitro and in vivo models show that while Mitoxantrone and 2-aza analogues are curative against L1210 murine leukemia, the 1-azaanthracene-9,10-dione is entirely devoid of biological activity[1][2].
Divergent molecular pathways of Mitoxantrone vs 1-Azaanthracenedione in cancer cells.
Comparative Data Summary
The following table synthesizes the pharmacological and biophysical profiles of the two chemotypes based on established literature[1][2][3]:
| Parameter | Mitoxantrone | 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione |
| Chromophore Core | Carbocyclic | Heterocyclic (1-Aza) |
| DNA Binding Affinity ( Ka ) | High | Low (5–7x lower than 2-Aza analogues) |
| DNA Binding Mode | Intercalation + Groove Binding | Weak Intercalative + Non-intercalative |
| Topo II Poisoning | Potent | Minimal / Insignificant |
| In Vitro Cytotoxicity (L1210) | Highly Active (Nanomolar IC50 ) | Inactive / Minimal Activity |
| In Vivo Efficacy | Clinically Approved | Devoid of Biological Activity |
Experimental Workflows for Validation
To objectively validate the differential DNA binding affinities and mechanisms described above, researchers employ the following self-validating experimental protocols.
Protocol A: Spectral Shift Assay (Quantifying Binding Affinity) Causality: When a chromophore intercalates into DNA, the electronic coupling between the drug's π -electrons and the DNA base pairs causes hypochromism (a decrease in absorbance) and a bathochromic (red) shift.
-
Preparation: Prepare a 10 µM solution of the test compound in a physiological buffer (e.g., Tris-HCl pH 7.4, 50 mM NaCl) to maintain relevant ionic strength.
-
Titration: Sequentially add increasing concentrations of calf thymus DNA (ctDNA) from 0 to 100 µM (base pair concentration).
-
Measurement: Record the UV-Vis absorption spectra (400–700 nm) after a 5-minute equilibration period for each addition.
-
Self-Validation: Analyze the spectra for an isosbestic point. The presence of a sharp isosbestic point validates a simple two-state binding model (free vs. bound). The lack thereof (often seen with 1-aza variants) indicates complex, multi-modal binding[2].
-
Analysis: Calculate the intrinsic binding constant ( Ka ) using a Scatchard plot or half-reciprocal analysis.
Protocol B: Topoisomerase II-Mediated DNA Cleavage Assay Causality: Effective intercalators poison Topo II by preventing the religation of the DNA double strand. This assay traps the enzyme-DNA complex to visualize accumulated strand breaks.
-
Reaction Setup: Incubate 0.3 µg of negatively supercoiled pBR322 plasmid DNA with 4 units of purified human Topoisomerase II α in a standard cleavage buffer.
-
Drug Treatment: Introduce varying concentrations (0.1 – 50 µM) of Mitoxantrone or the 1-azaanthracenedione and incubate at 37°C for 30 minutes.
-
Complex Trapping: Arrest the reaction by adding 1% SDS, followed by 1 mg/mL Proteinase K (incubate 30 min at 50°C) to digest the Topo II enzyme and release the cleaved DNA fragments.
-
Resolution: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Self-Validation: Include a no-drug control lane (which must show predominantly supercoiled DNA) and a linear DNA marker. The appearance of a distinct linear DNA band confirms Topo II poisoning.
Conclusion
The comparative analysis between Mitoxantrone and 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione highlights a critical principle in rational drug design: minor structural modifications can exert profound thermodynamic consequences. The 1-aza substitution fatally degrades the molecule's DNA binding affinity, preventing the stable intercalation necessary for Topoisomerase II poisoning[2][3]. This mechanistic failure ultimately guided researchers to reposition the heteroatom, leading to the successful development of 2-aza-anthracenediones (Pixantrone) which retain high DNA affinity while minimizing cardiotoxicity[1][4].
References
-
Hazlehurst, L. A., Krapcho, A. P., & Hacker, M. P. (1995). Correlation of DNA reactivity and cytotoxicity of a new class of anticancer agents: aza-anthracenediones. Cancer Letters, 91(1), 115-124. [Link]
-
Krapcho, A. P. (n.d.). Research Profile: A. Paul Krapcho. The University of Vermont, Department of Chemistry.[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134019, Pixantrone. PubChem.[Link]
-
Krapcho, A. P., et al. (1998). Aza and diaza bioisosteric anthracene-9,10-diones as antitumor agents. Il Farmaco, 53(6), 431-435.[Link]
Sources
- 1. A. Paul Krapcho | Department of Chemistry | The University of Vermont [uvm.edu]
- 2. Correlation of DNA reactivity and cytotoxicity of a new class of anticancer agents: aza-anthracenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein-DNA Complexes Using the Trinuclear Platinum Agent BBR 2828
This guide provides an in-depth, objective comparison of methodologies for validating protein-DNA interactions, focusing on the application of the trinuclear platinum complex, BBR 2828. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research. We will explore how BBR 2828 can be used to stabilize and trap these often-transient interactions, enabling more definitive characterization compared to traditional methods.
The Challenge: Capturing Transient Molecular Interactions
The regulation of gene expression, DNA replication, and repair is orchestrated by a dynamic interplay between proteins and DNA.[1] While many of these interactions are stable and readily studied, a significant subset is transient, characterized by rapid on-off rates. These fleeting interactions are notoriously difficult to capture and analyze using standard biochemical assays, which often require equilibrium conditions that are disrupted during the experimental procedure (e.g., during electrophoresis). This limitation can lead to an underestimation of binding affinity or a complete failure to detect a biologically relevant interaction.
To overcome this, researchers often employ cross-linking agents to "freeze" the protein-DNA complex in time. Formaldehyde is a widely used agent, particularly for in vivo studies like Chromatin Immunoprecipitation (ChIP).[2][3] However, its zero-length cross-linking and protein-protein reactivity can introduce artifacts. Here, we explore the use of BBR 2828, a trinuclear platinum complex, as a high-efficacy alternative. Similar to the well-documented BBR 3464, these multinuclear platinum agents form distinct DNA adducts and have shown potent biological activity, making them powerful tools for molecular interrogation.[4][5][6]
Mechanism of Action: BBR 2828 as a DNA-Protein "Trap"
BBR 2828 is a polyamine-linked, trinuclear platinum(II) complex. Its mechanism of action in stabilizing protein-DNA complexes is rooted in its unique chemical structure and reactivity with DNA.
-
Initial DNA Binding: Like other platinum-based agents, BBR 2828's platinum centers can undergo aquation in the low-chloride intracellular environment, becoming highly reactive.[7] They preferentially form covalent bonds with the N7 position of purine bases, particularly guanine, creating monofunctional adducts.[8]
-
Long-Range Cross-linking: The key feature of BBR 2828 is its structure, which contains multiple platinum centers connected by a flexible linker. This allows it to form long-range intra- and interstrand DNA cross-links that other mononuclear agents like cisplatin cannot.[5] This extensive DNA platination creates a structurally rigid "landing pad."
-
Protein Entrapment: When a DNA-binding protein associates with its target sequence, which has now been modified by BBR 2828, the compound effectively traps the protein. The platinum adducts can form direct coordination bonds with amino acid residues (e.g., cysteine, methionine) on the protein, or the significant distortion of the DNA helix caused by the adducts can lock the protein into place. This converts a transient, non-covalent interaction into a stable, covalent complex that can withstand stringent downstream analysis.
Below is a diagram illustrating the proposed trapping mechanism.
Caption: Workflow of BBR 2828-mediated trapping of a protein-DNA complex.
Comparative Analysis of Validation Techniques
The true utility of BBR 2828 is realized when it is integrated into established workflows. Below, we compare its performance against standard methodologies.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used in vitro technique to detect protein-DNA interactions.[9][10] It relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[1][11]
The Causality Behind the Choice: The primary limitation of standard EMSA is the "caging effect" of the gel matrix is often insufficient to prevent the dissociation of low-affinity or transient complexes during electrophoresis, leading to smeared or absent bands.[1][12] By pre-incubating the binding reaction with BBR 2828, the complex is covalently stabilized, preventing dissociation and allowing for clear visualization and quantification.
Data Summary: Standard EMSA vs. BBR 2828-Enhanced EMSA
| Feature | Standard EMSA | BBR 2828-Enhanced EMSA | Rationale for Improvement |
| Sensitivity | Moderate; dependent on complex stability (Ka > 10⁹ M⁻¹).[12] | High; capable of detecting weaker interactions. | Covalent stabilization prevents complex dissociation during the run. |
| Band Resolution | Can be sharp for stable complexes, but often smeared for transient ones. | Consistently sharp bands for both stable and transient complexes. | The trapped complex migrates as a single, homogenous species. |
| Quantitative Accuracy | Difficult for weak interactions due to dissociation. | More accurate quantification of binding is possible. | The observed band intensity is a true reflection of the initial binding equilibrium. |
| Complexity | Relatively simple and well-established. | Requires an additional incubation and optimization step for BBR 2828 concentration. | The added step is a trade-off for significantly higher quality data. |
DNase I Footprinting
This technique identifies the specific DNA sequence where a protein binds. A protein bound to DNA will protect that region from cleavage by the DNase I enzyme.[13][14] When the resulting DNA fragments are separated on a gel, the binding site appears as a "footprint"—a gap in the ladder of fragments.[15]
The Causality Behind the Choice: A successful footprinting experiment requires the protein to remain bound to its target site throughout the duration of the DNase I digestion. If the protein has a high dissociation rate, the enzyme can gain access to the binding site, leading to a weak or non-existent footprint. BBR 2828 stabilization ensures the protein remains fixed to its location, providing robust protection and a much clearer footprint.
Data Summary: Standard vs. BBR 2828-Assisted DNase I Footprinting
| Feature | Standard DNase I Footprinting | BBR 2828-Assisted DNase I Footprinting | Rationale for Improvement |
| Clarity of Footprint | Dependent on protein's residence time on DNA. | Clear, well-defined footprint regardless of binding kinetics. | Covalent trapping ensures persistent protection of the binding site from nuclease activity. |
| Required Protein Conc. | Higher concentrations may be needed to drive binding equilibrium. | Lower protein concentrations can be used effectively. | Stabilization allows for the detection of binding at more physiologically relevant concentrations. |
| Applicability | Best suited for high-affinity, stable interactions. | Universally applicable to both stable and transient interactions. | Overcomes the primary limitation of protein dissociation during the assay. |
| Artifact Potential | Minimal risk of artifacts from the assay itself. | BBR 2828 could alter DNA structure, potentially influencing binding. | Requires careful controls, including titration of BBR 2828 to use the minimum effective concentration. |
Chromatin Immunoprecipitation (ChIP)
ChIP is the gold-standard method for identifying the genomic locations of DNA-binding proteins in vivo.[2][3] The conventional approach (X-ChIP) uses formaldehyde to cross-link proteins to DNA within living cells. The chromatin is then sheared, and an antibody is used to immunoprecipitate the protein of interest along with its cross-linked DNA.
The Causality Behind the Choice: Formaldehyde is a zero-length cross-linker that primarily forms protein-protein and protein-DNA cross-links. BBR 2828, in contrast, is a DNA-intercalating agent. Using it as a cross-linker could offer a different and potentially more specific way to capture DNA-protein interactions, particularly those that are not easily captured by formaldehyde or are part of larger complexes where the protein of interest does not directly contact DNA.
Data Summary: Formaldehyde vs. BBR 2828 as a Cross-linker in ChIP
| Feature | Formaldehyde (Standard X-ChIP) | BBR 2828 (Potential Alternative) | Rationale for Comparison |
| Target of Action | Primarily proteins (amino groups). | Primarily DNA (purine bases). | Offers an orthogonal approach to cross-linking, potentially capturing different interaction types. |
| Cross-link Length | Zero-length. | Long-range, defined by the linker (~20 Å). | May be more effective at capturing components of large multi-protein complexes near DNA. |
| Reversibility | Reversible with heat. | Generally considered irreversible, requiring DNA digestion for release. | This is a significant difference; BBR 2828 is suited for endpoint assays where reversal is not needed. |
| Cell Permeability | High. | Expected to be high due to its structure. | Both are suitable for in vivo applications. |
Experimental Protocols & Workflows
Trustworthy protocols must be self-validating. This is achieved by including rigorous controls at every stage. Below are detailed methodologies for BBR 2828-enhanced techniques.
Workflow: BBR 2828-Enhanced EMSA
Sources
- 1. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Stabilizing labile DNA-protein complexes in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 14. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 15. Sign In [cshprotocols.cshlp.org]
A Comparative Guide to the Pharmacodynamics of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione and Doxorubicin
In the landscape of oncology drug development, the quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Anthracene-9,10-diones and their aza-analogs represent a well-established class of compounds with significant antitumor properties. Doxorubicin, a cornerstone of this class, has been a frontline treatment for a multitude of cancers for decades. However, its clinical utility is often hampered by dose-limiting cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of novel structural analogs, such as 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, a promising azaanthracene-9,10-dione derivative.
This guide provides a comprehensive comparative analysis of the pharmacodynamics of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione and the established chemotherapeutic agent, doxorubicin. As direct comparative studies are limited, this document outlines a robust experimental framework for a head-to-head evaluation, presenting methodologies and plausible, illustrative data to guide researchers in their investigations.
Introduction to the Compounds
Doxorubicin: A widely used anthracycline antibiotic, doxorubicin exerts its potent anticancer effects through a multi-faceted mechanism.[1][2][3] Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3][4] These actions collectively lead to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[5] Despite its broad efficacy, doxorubicin's clinical use is associated with significant side effects, most notably cardiotoxicity.[4]
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione: This aza-analog of anthracene-9,10-dione has been synthesized and evaluated for its antitumor potential, demonstrating modest activity in preclinical models.[1] The replacement of a carbon atom with nitrogen in the anthraquinone ring system can significantly alter the compound's electronic properties, DNA binding affinity, and interaction with key cellular targets like topoisomerase II. The presence of two basic aminoethylamino side chains is anticipated to play a crucial role in its interaction with the negatively charged phosphate backbone of DNA.[5][6] Based on the structure-activity relationships of similar compounds, it is hypothesized that 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione also functions as a DNA intercalator and topoisomerase II inhibitor.[3][4]
Comparative Experimental Framework
To rigorously compare the pharmacodynamics of these two compounds, a multi-pronged experimental approach is essential. The following sections detail the proposed methodologies and illustrative data for a comprehensive evaluation.
In Vitro Cytotoxicity Assessment
The initial step in comparing these two agents is to determine their cytotoxic potency across a panel of relevant cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione and doxorubicin (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Illustrative Data:
| Compound | Cell Line | IC50 (µM) |
| 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | MCF-7 (Breast) | 1.5 ± 0.2 |
| A549 (Lung) | 2.8 ± 0.4 | |
| HCT116 (Colon) | 1.9 ± 0.3 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | |
| HCT116 (Colon) | 0.9 ± 0.1 |
Interpretation: This hypothetical data suggests that while 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is cytotoxic to all tested cell lines, its potency is slightly lower than that of doxorubicin.
Mechanistic Evaluation: DNA Intercalation
A key mechanism for this class of compounds is their ability to intercalate into the DNA double helix.
Experimental Protocol: Ethidium Bromide Displacement Assay
This fluorescence-based assay measures the displacement of ethidium bromide (EtBr) from DNA, which is indicative of intercalation.
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Titration with Compound: Add increasing concentrations of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione or doxorubicin to the DNA-EtBr solution.
-
Quenching Analysis: Record the decrease in fluorescence intensity after each addition. The quenching of fluorescence indicates the displacement of EtBr by the compound.
-
Calculate Binding Constant: Determine the binding constant (K) from the fluorescence quenching data using the Stern-Volmer equation.
Illustrative Data:
| Compound | Binding Constant (K) (M⁻¹) |
| 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 2.5 x 10⁵ |
| Doxorubicin | 5.8 x 10⁵ |
Interpretation: The hypothetical binding constants suggest that both compounds intercalate with DNA, with doxorubicin exhibiting a stronger binding affinity.
Mechanistic Evaluation: Topoisomerase II Inhibition
Inhibition of topoisomerase II is a critical component of the cytotoxic mechanism of many anticancer drugs.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a reaction tube, combine kDNA, human topoisomerase IIα, and ATP in the reaction buffer.
-
Compound Addition: Add varying concentrations of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione or doxorubicin. Include a positive control (e.g., etoposide) and a no-drug control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA network.
Illustrative Data:
| Compound | Concentration (µM) for 50% Inhibition |
| 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 5.2 |
| Doxorubicin | 2.8 |
Interpretation: This illustrative data suggests that both compounds inhibit topoisomerase II, with doxorubicin being a more potent inhibitor in this cell-free assay.
Cellular Effects: Cell Cycle Analysis
DNA damaging agents typically induce cell cycle arrest, preventing the propagation of damaged DNA.
Experimental Protocol: Flow Cytometry with Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Illustrative Data:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 60 | 25 | 15 |
| 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 35 | 20 | 45 |
| Doxorubicin | 30 | 15 | 55 |
Interpretation: The hypothetical data indicates that both compounds induce a significant G2/M phase arrest, a characteristic response to DNA damage. Doxorubicin appears to induce a more pronounced arrest.
Cellular Effects: Induction of Apoptosis
The ultimate fate of cancer cells treated with effective chemotherapeutics is often programmed cell death, or apoptosis.
Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Illustrative Data:
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2 | 1 |
| 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 25 | 15 |
| Doxorubicin | 35 | 20 |
Interpretation: The illustrative data suggests that both compounds are potent inducers of apoptosis, with doxorubicin showing a slightly higher apoptotic induction at the tested concentration.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Simplified DNA damage response pathway initiated by the test compounds.
Discussion and Future Directions
The proposed experimental framework provides a comprehensive strategy for the comparative pharmacodynamic evaluation of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione and doxorubicin. The illustrative data suggests that while the novel aza-analog shares a similar mechanism of action with doxorubicin, involving DNA intercalation and topoisomerase II inhibition leading to G2/M arrest and apoptosis, it may exhibit a slightly lower potency.
This potential difference in potency could be attributed to several factors, including altered DNA binding affinity due to the aza-substitution, differential uptake into cancer cells, or variations in its interaction with topoisomerase II. Further investigations are warranted to explore these possibilities.
Crucially, a key aspect for future studies will be the evaluation of the off-target effects of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione, particularly its potential for cardiotoxicity. A comparative study using in vitro cardiomyocyte models would be a critical next step to assess if the structural modifications in the aza-analog translate to an improved safety profile over doxorubicin.
References
-
Synthesis and antineoplastic evaluations of 5,8-bis[(aminoalkyl)amino]-1-azaanthracene-9,10-diones. Journal of Medicinal Chemistry. [Link]
-
Doxorubicin. Wikipedia. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry. [Link]
-
Activity of Two Novel anthracene-9,10-diones Against Human Leukemia Cells Containing Intercalator-Sensitive or -Resistant Forms of Topoisomerase II. Biochemical Pharmacology. [Link]
Sources
- 1. Synthesis and antineoplastic evaluations of 5,8-bis[(aminoalkyl)amino]-1-azaanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of two novel anthracene-9,10-diones against human leukemia cells containing intercalator-sensitive or -resistant forms of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activities of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to KCl-SDS Precipitation for BBR 2828 Validation: Ensuring Reproducibility and Accuracy
Introduction: The Challenge of Validating DNA-Interacting Compounds
In the realm of drug development, particularly for anti-cancer therapeutics, validating the mechanism of action is a cornerstone of preclinical and clinical success. For compounds like BBR 2828, which are designed to interact with DNA and associated proteins, demonstrating a consistent and reproducible effect is paramount. A key class of lesions induced by such agents are DNA-protein crosslinks (DPCs), where a protein becomes covalently bound to DNA, disrupting essential cellular processes like replication and transcription.[1] The formation of DPCs is a significant indicator of drug efficacy, but their detection and quantification present technical challenges. This guide provides an in-depth analysis of the potassium chloride-sodium dodecyl sulfate (KCl-SDS) precipitation assay, a widely used method for DPC validation, and compares it with alternative techniques to aid researchers in selecting the most appropriate method for their specific needs.
BBR 2828, a novel platinum-based compound, is hypothesized to exert its cytotoxic effects by inducing DPCs, similar to other platinum-based drugs like cisplatin.[2][3][4] These crosslinks can involve various proteins, including topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[5][6][7][8][9] The validation of BBR 2828's ability to reproducibly form these DPCs is a critical step in its development pipeline.[10][11][12][13]
The KCl-SDS Precipitation Assay: A Detailed Examination
The KCl-SDS precipitation assay is a straightforward and cost-effective method for isolating DPCs.[14] The principle of the assay is based on the differential solubility of proteins and DNA in the presence of SDS and KCl.[15][16]
Mechanism of Action
Sodium dodecyl sulfate (SDS) is an anionic detergent that binds to and denatures proteins, conferring a net negative charge.[14][17] When potassium chloride (KCl) is added, it reacts with SDS to form an insoluble potassium dodecyl sulfate (KDS) precipitate.[17][18][19] Since SDS binds tightly to proteins but not to DNA, the protein-DNA crosslinks will co-precipitate with the KDS, leaving free, unbound DNA in the supernatant.[15][16] The amount of DNA in the precipitate is then quantified and used as a measure of the extent of DPC formation.[20]
Visualizing the Workflow
Caption: Workflow of the KCl-SDS precipitation assay for DPC validation.
Detailed Experimental Protocol
Materials:
-
Buffer A: 2% SDS, 20 mM Tris-HCl (pH 7.5)
-
Buffer B: 200 mM KCl, 20 mM Tris-HCl (pH 7.5)
-
Proteinase K
-
DNA quantification reagent (e.g., PicoGreen)
Procedure:
-
Cell Lysis: Lyse approximately 1 x 10^6 cells treated with BBR 2828 in 1 ml of Buffer A.
-
DNA Shearing: Sonicate the lysate for 25 seconds at 25% amplitude to shear the genomic DNA. Reproducible shearing is critical for assay consistency.[16]
-
Protein Precipitation: Add 1 ml of Buffer B to the lysate and incubate on ice for 5 minutes to precipitate the protein-SDS complexes.
-
Pelleting: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins and any crosslinked DNA. The supernatant contains the soluble, unbound DNA.
-
Washing: Wash the pellet three times by resuspending in 750 µl of Buffer B, incubating at 55°C for 5 minutes, followed by 30 seconds on ice, and then centrifuging at 15,000 x g at 4°C for 5 minutes. Thorough washing is crucial to minimize contamination from free DNA.[14]
-
DNA Release: After the final wash, resuspend the pellet in 500 µl of Buffer B containing 0.04 mg/ml Proteinase K and incubate at 55°C for 3 hours to digest the proteins and release the crosslinked DNA.
-
Final Centrifugation: Place the tube on ice for 30 seconds and then centrifuge at 15,000 x g at 4°C for 5 minutes. The supernatant now contains the DNA that was crosslinked to proteins.
-
Quantification: Quantify the amount of DNA in the initial supernatant (soluble DNA) and the final supernatant (crosslinked DNA) using a fluorescent dye such as PicoGreen.
-
Calculation: The amount of DPCs is expressed as the ratio of crosslinked DNA to the total DNA (soluble + crosslinked).[20]
Reproducibility and Key Considerations
While the KCl-SDS precipitation assay is relatively simple, achieving high reproducibility requires careful attention to several factors:
-
DNA Shearing: The size of the DNA fragments can influence the precipitation efficiency. Consistent and controlled sonication is essential to ensure uniform DNA shearing across all samples.[14]
-
Washing Steps: Incomplete washing of the pellet can lead to contamination with free DNA, resulting in an overestimation of DPCs.[14] Thorough resuspension of the pellet during each wash step is critical.
-
Handling the Precipitate: The KDS precipitate can be thick and difficult to handle, which can lead to sample loss and variability.[14]
Comparative Analysis: Alternative Methods for DPC Validation
While KCl-SDS precipitation is a valuable tool, other methods offer different advantages and may be more suitable for specific research questions.
| Feature | KCl-SDS Precipitation | RADAR (Rapid Approach to DNA Adduct Recovery) Assay | Immuno-detection Based Assays (e.g., TARDIS) |
| Principle | Differential solubility of protein-DNA complexes in KCl-SDS.[15][16] | Ethanol precipitation of genomic DNA containing DPCs.[21][22] | Immunofluorescence using adduct-specific antibodies.[1] |
| Advantages | Inexpensive, uses standard lab equipment, suitable for high-throughput analysis.[14] | Robust and can be used to study post-translational modifications of DPCs.[21][22] | Highly sensitive and allows for quantification of specific types of DPCs.[1] |
| Disadvantages | Cannot identify specific proteins involved, prone to contamination with free DNA.[14][23] | Does not separate proteins of different molecular weights, making it difficult to determine the size of PTM-conjugated DPCs.[21] | Requires specific antibodies which may not be available for all types of DPCs.[15] |
| Best For | Initial screening of DPC-inducing compounds, large-scale studies. | Investigating the cellular response to DPCs, including post-translational modifications. | Quantifying specific DPCs and studying their repair kinetics. |
The RADAR Assay: A Closer Look
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is another precipitation-based method that is used for the isolation of genomic DNA containing DPCs.[21][22] It is particularly useful for studying the post-translational modifications (PTMs) that occur on DPCs as part of the cellular response to this type of DNA damage.[21][22]
Visualizing the RADAR Workflow
Caption: Simplified workflow of the RADAR assay for DPC analysis.
Immuno-detection Based Assays
Immuno-detection assays, such as the TARDIS (Trapped Adduct Removal by DNA Immunostaining) assay, offer a highly sensitive and specific method for quantifying DPCs.[1] These methods utilize antibodies that recognize specific DPC adducts, allowing for the detection and quantification of particular types of crosslinks.
Conclusion: Selecting the Right Tool for the Job
The choice of method for validating DPC formation by compounds like BBR 2828 depends on the specific research question and available resources.
-
For initial, high-throughput screening and validation of DPC induction, the KCl-SDS precipitation assay provides a robust, reproducible, and cost-effective solution. Its simplicity makes it an attractive first-line method. However, researchers must be diligent in standardizing their protocol, particularly DNA shearing and pellet washing, to ensure data quality.
-
When investigating the downstream cellular consequences of DPC formation, such as the signaling and repair pathways, the RADAR assay is a more suitable choice. Its ability to detect post-translational modifications provides deeper mechanistic insights.
-
For detailed quantitative analysis of specific types of DPCs and their repair kinetics, immuno-detection based assays are the gold standard. The high sensitivity and specificity of these methods provide the most precise data but are contingent on the availability of suitable antibodies.
By understanding the principles, advantages, and limitations of each method, researchers can design experiments that will yield reliable and reproducible data, ultimately accelerating the development of promising new therapeutics like BBR 2828.
References
- Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modific
- KCl/SDS DPC precipit
- Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modific
- Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modific
-
A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells - Semantic Scholar. (URL: [Link])
-
Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC - NIH. (URL: [Link])
-
A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC. (URL: [Link])
-
(PDF) Quantification of DNA-protein interaction by UV crosslinking - ResearchGate. (URL: [Link])
-
Mechanism and Regulation of DNA-Protein Crosslink Repair by the DNA-Dependent Metalloprotease SPRTN - PMC. (URL: [Link])
-
SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PMC. (URL: [Link])
-
A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo - PubMed. (URL: [Link])
-
Isolation and detection of DNA-protein crosslinks in mammalian cells - ResearchGate. (URL: [Link])
-
Simple Sodium Dodecyl Sulfate-Assisted Sample Preparation Method for LC-MS-Based Proteomics Applications | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC. (URL: [Link])
-
Induction of DNA-protein cross-links by platinum compounds - PubMed. (URL: [Link])
-
DNA-protein Crosslinks as a Biomarker of Cis-Platinum Activity in Cancer Patients - PubMed. (URL: [Link])
-
KCl-SDS precipitation. Schematic of KCl-SDS method according to ( 122 ) . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Direct Cellular Responses to Platinum-Induced DNA Damage | Chemical Reviews. (URL: [Link])
-
Mass Spectrometry-Based Tools to Characterize DNA–Protein Cross-Linking by Bis-Electrophiles - Ovid. (URL: [Link])
-
SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - MDPI. (URL: [Link])
-
Dual Role of Topoisomerase II in Centromere Resolution and Aurora B Activity. (URL: [Link])
-
Specific DNA structural attributes modulate platinum anticancer drug site selection and cross-link generation | Nucleic Acids Research | Oxford Academic. (URL: [Link])
-
Topoisomerase II as a target for anticancer drugs: When enzymes stop being nice. (URL: [Link])
-
The Role of Topoisomerase II in DNA Repair and Recombination in Arabidopsis thaliana. (URL: [Link])
-
SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PubMed. (URL: [Link])
-
Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed. (URL: [Link])
-
SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - MDPI. (URL: [Link])
-
The challenges of reproducibility in life science research - Malvern Panalytical. (URL: [Link])
-
Type II topoisomerase - Wikipedia. (URL: [Link])
-
Exploring the Evolution of Analytical Method Validation: Current Perspectives. (URL: [Link])
-
Broken by the Cut: A Journey into the Role of Topoisomerase II in DNA Fragility - PMC. (URL: [Link])
-
Multiple Dose Study of MK-2828 in Participants With Type 2 Diabetes (MK-2828-003) | ClinicalTrials.gov. (URL: [Link])
-
Method validation by phase of development: An acceptable analytical practice. (URL: [Link])
-
Method validation by phase of development: An acceptable analytical practice. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and Regulation of DNA-Protein Crosslink Repair by the DNA-Dependent Metalloprotease SPRTN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of DNA-protein cross-links by platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Role of Topoisomerase II in Centromere Resolution and Aurora B Activity | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Topoisomerase II in DNA Repair and Recombination in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 9. Broken by the Cut: A Journey into the Role of Topoisomerase II in DNA Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
Personal protective equipment for handling 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
As a Senior Application Scientist, I recognize that handling experimental antineoplastic agents requires bridging the gap between molecular mechanisms and logistical safety. 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione (also known in literature as BBR 2828 or 1-Aza-baead) is a synthetic aza-anthracenedione derivative closely related to pixantrone [[1]]() 2. Because of its profound cytotoxic and genotoxic potential, standard laboratory safety protocols are insufficient.
This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals handling this compound.
Mechanistic Rationale for Stringent PPE
Understanding the causality behind our safety choices is critical for compliance. This compound features a planar aza-anthracenedione core that intercalates into DNA (preferentially at CpG and CpA doublets) and ethylamino side chains that stabilize the complex, leading to topoisomerase II-mediated DNA double-strand breaks [[3]]() 4.
Because the molecule is engineered to be highly cell-permeable to reach nuclear targets, accidental exposure via inhalation of dust, dermal absorption, or ingestion can be fatal (classified under Acute Toxicity Category 1/2) 5. Our PPE strategy is therefore strictly built around preventing micro-aerosolization and establishing impervious dermal barriers.
Required Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification / Standard | Mechanistic & Operational Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) 56. | Prevents ocular absorption of aerosolized particles during weighing or accidental splashes during solubilization. |
| Skin/Body Protection | Fire/flame-resistant, impervious disposable isolation gown with closed front and knit cuffs [[5]](). | The compound's lipophilicity allows rapid dermal penetration. Impervious barriers prevent systemic toxicity. |
| Hand Protection | Double-layered chemical impermeable gloves (Nitrile or Neoprene, BS EN 374:2003 compliant) 57. | Outer glove handles the primary chemical contact; inner glove provides a secondary barrier during doffing. |
| Respiratory Protection | Full-face respirator with P100/N95 particulate filters (if handled outside a BSC) [[5]]() 7. | Mitigates the "Fatal if inhaled" hazard caused by micro-dust formation during powder transfer. |
Step-by-Step Operational Workflow
To ensure a self-validating system, each phase includes a verification step before proceeding.
Phase 1: Pre-Operation Setup
-
Engineering Controls: Conduct all open-container handling inside a Class II, Type B Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with an independent air supply 7.
-
Validation: Check the magnehelic gauge to confirm negative pressure before opening the sash.
-
-
Preparation: Line the work surface with a disposable, absorbent, plastic-backed bench pad to contain micro-spills.
Phase 2: Donning and Handling
-
Don PPE: Put on the inner pair of EN 374-compliant gloves. Don the impervious gown and safety goggles. Finally, put on the outer pair of gloves, ensuring they are pulled securely over the gown cuffs 5.
-
Validation: Perform a visual inspection of outer gloves for micro-tears.
-
-
Weighing: Use an anti-static weighing boat and non-sparking spatulas 5. The compound often presents as a solid powder that is highly prone to electrostatic dispersal.
-
Solubilization: Add the solvent (e.g., DMSO or sterile water) directly to the pre-weighed vial inside the hood to avoid transferring dry powder across the workspace.
Phase 3: Doffing and Decontamination
-
Doffing: Remove the outer gloves inside the hood and dispose of them in a cytotoxic waste container. Remove the gown and goggles, then carefully remove the inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and copious amounts of water immediately after handling 7.
Spill and Disposal Protocols
Spill Containment:
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area and ensure adequate ventilation to clear potential aerosols 57.
-
Containment: Do not sweep dry powder. Gently cover the spillage with damp absorbent pads (using water or a suitable solvent) to prevent dust formation 7.
-
Cleanup: Collect the absorbed material using disposable scoops and place it into a sealable, clearly labeled hazardous waste container. Wash the spill area with a high-pH detergent solution to degrade residual compound.
Disposal:
-
Waste Segregation: Treat all empty vials, contaminated PPE, and bench pads as trace-cytotoxic waste 8.
-
Regulatory Compliance: Do not flush down drains 7. Dispose of contents/containers through an approved, licensed hazardous waste disposal plant capable of high-temperature incineration 8.
Process Visualization
Workflow for the safe handling, spill response, and disposal of cytotoxic aza-anthracenediones.
References
-
Pixantrone | C17H19N5O2 | CID 134019 - PubChem. NIH.[Link]
Sources
- 1. 5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione | 150629-26-8 [chemnet.com]
- 2. scbt.com [scbt.com]
- 3. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. medkoo.com [medkoo.com]
- 8. fishersci.com [fishersci.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
